molecular formula C9H5NO3 B158797 6-Nitroso-1,2-benzopyrone CAS No. 130506-22-8

6-Nitroso-1,2-benzopyrone

Cat. No.: B158797
CAS No.: 130506-22-8
M. Wt: 175.14 g/mol
InChI Key: HXTDAUGEZTYMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroso-1,2-benzopyrone (C9H5NO3) is a C-nitroso compound recognized in biochemical research for its role as a zinc finger inhibitor and its effects on nuclear enzymes . Its primary researched mechanism involves the selective destabilization of zinc coordination centers in specific proteins . Studies have shown it binds to the DNA-recognizing domain of ADP-ribose transferase (ADPRT or PARP), preferentially ejecting zinc from one of the enzyme's two zinc-finger complexes. This action coincidentally inactivates the polymerase function of the enzyme by over 99% while leaving its DNA-binding function intact, providing a tool to study DNA repair and replication processes . As part of a class of zinc ejectors, this compound has demonstrated the ability to inhibit viral replication, notably in HIV-1, by targeting the nucleocapsid protein NCp7, which contains gag-knuckle zinc finger motifs essential for viral replication . Furthermore, related chemical analogues, such as 5-iodo-6-amino-1,2-benzopyrones, have been investigated for their potent and selective cytostatic and antiviral activities, indicating the potential research scope of this compound family . This product is intended for research purposes only, such as basic scientific inquiry and pharmaceutical investigation. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitrosochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDAUGEZTYMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156580
Record name 6-Nitroso-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130506-22-8
Record name 6-Nitroso-1,2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroso-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Nitroso-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Nitroso-2H-chromen-2-one, a heterocyclic compound featuring a coumarin scaffold functionalized with a nitroso group. The document is structured to serve researchers, medicinal chemists, and drug development professionals by elucidating the molecule's nomenclature, synthesis, chemical reactivity, and biological potential. We will delve into the systematic naming conventions, present detailed synthetic protocols, and explore the mechanistic underpinnings of its reactivity. Furthermore, this guide synthesizes current knowledge on its biological activities, particularly its role as an enzyme inhibitor, and discusses its potential applications in therapeutic discovery. Emphasis is placed on experimental causality, self-validating protocols, and rigorous safety considerations essential for laboratory handling.

Nomenclature and Structural Elucidation

The foundation of understanding any chemical entity lies in its precise nomenclature and structure. The topic compound, commonly referred to as 6-Nitroso-1,2-benzopyrone, is systematically named based on the IUPAC conventions for fused heterocyclic systems.

The Coumarin Scaffold

The core of the molecule is a coumarin ring. Coumarin is the common name for a benzopyrone, which consists of a benzene ring fused to an α-pyrone ring.[1][2] According to IUPAC, the preferred name for this scaffold is 2H-1-benzopyran-2-one or, more commonly, 2H-chromen-2-one .[1] The numbering of the chromen-2-one system is critical for unambiguously defining the position of substituents. The numbering begins with the oxygen atom at position 1 and proceeds counter-clockwise around the heterocyclic ring and then through the fused benzene ring.

Caption: IUPAC Numbering of the 2H-chromen-2-one Scaffold.

Systematic Name and Identifiers

With the nitroso (-N=O) group substituted at the 6th position of the chromen-2-one ring, the correct IUPAC name for the compound is 6-nitroso-2H-chromen-2-one .[3] This nomenclature provides a precise structural definition, superseding the semi-systematic name 6-Nitroso-1,2-benzopyrone.

Identifier Value Source
IUPAC Name 6-nitroso-2H-chromen-2-one[3]
Synonyms 6-Nitroso-1,2-benzopyrone, 6-nitrosochromen-2-one[3][4]
CAS Number 130506-22-8[3][4]
Molecular Formula C₉H₅NO₃[3][4]
Molecular Weight 175.14 g/mol [3][4]

Synthesis and Purification

The synthesis of 6-nitroso-2H-chromen-2-one is typically achieved through electrophilic aromatic substitution on a pre-existing, activated coumarin derivative. The most direct pathway involves the nitrosation of 6-amino-2H-chromen-2-one.

Principle of Synthesis

The reaction proceeds via the formation of a nitrosating agent, commonly nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) then attacks the electron-rich benzene ring of the 6-aminocoumarin, primarily at the position para to the strongly activating amino group. Subsequent oxidation yields the target C-nitroso compound. An alternative route involves the direct oxidation of 6-aminocoumarin using appropriate oxidizing agents.[3]

G Figure 2: General Synthetic Workflow start Start: 6-Amino-2H-chromen-2-one reagents Reagents: - Sodium Nitrite (NaNO₂) - Hydrochloric Acid (HCl) - Ice Bath (0-5 °C) start->reagents Dissolve in Acid reaction In Situ Nitrosation (Electrophilic Aromatic Substitution) reagents->reaction Slow Addition of NaNO₂ workup Reaction Quenching & Workup (e.g., Neutralization, Extraction) reaction->workup After Stirring purification Purification (Column Chromatography / Recrystallization) workup->purification product Product: 6-Nitroso-2H-chromen-2-one purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General Synthetic Workflow for 6-nitroso-2H-chromen-2-one.

Experimental Protocol: Synthesis from 6-Aminocoumarin

This protocol describes a representative procedure. Causality Note: The low temperature is critical to prevent the decomposition of nitrous acid and to control the exothermic reaction.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 6-amino-2H-chromen-2-one in a 2M aqueous solution of hydrochloric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.

  • Nitrosating Agent Preparation: Separately, prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the cooled aminocoumarin solution over 30 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cautiously quench the reaction by adding a saturated solution of urea to destroy excess nitrous acid. Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-nitroso-2H-chromen-2-one.

Chemical Reactivity and Biological Activity

The unique chemical properties of 6-nitroso-2H-chromen-2-one arise from the interplay between the reactive nitroso group and the biologically significant coumarin scaffold.

Reactivity of the Nitroso Group

Nitrosoarenes are a chemically versatile class of compounds.[5][6] The nitroso group can act as both an electrophile and a nucleophile, allowing it to participate in a wide array of chemical transformations.[6] It is readily reduced to the corresponding amine (6-aminocoumarin) or oxidized to a nitro group (6-nitrocoumarin). This redox activity is central to its biological effects, as it can participate in cellular redox cycling. Furthermore, the electrophilic nature of the nitroso carbon makes it susceptible to attack by biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which can lead to covalent modification and enzyme inhibition.[7]

Biological Significance and Therapeutic Potential

The coumarin framework is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological properties, including anticoagulant, antimicrobial, antioxidant, and anticancer activities.[8][9][10][11] The introduction of a nitroso group at the C6-position adds a highly reactive functional handle that can modulate these activities and introduce new mechanisms of action.

Specific research has indicated that 6-nitroso-1,2-benzopyrone exhibits significant biological activity.[3] It has been identified as an inhibitor of certain enzymatic processes and has been shown to bind to the DNA-recognizing domain of ADP-ribose transferase proteins, suggesting a potential role in the regulation of DNA repair and cellular signaling pathways.[3] The broader class of nitrosoarenes has been investigated for a multitude of therapeutic applications, from antiviral and antibacterial agents to inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy.[5][6]

G Figure 3: Potential Therapeutic Applications main 6-Nitroso-2H-chromen-2-one anticancer Anticancer Agent (e.g., CDK Inhibition) main->anticancer antimicrobial Antimicrobial Agent (Antibacterial, Antifungal) main->antimicrobial enzyme_inhibitor Enzyme Inhibitor (e.g., ADP-ribose transferase) main->enzyme_inhibitor research_tool Biochemical Probe (Protein Interaction Studies) main->research_tool dna_interaction DNA-Interacting Agent (Modulation of DNA Repair) main->dna_interaction

Caption: Potential Therapeutic Applications of 6-nitroso-2H-chromen-2-one.

Safety, Handling, and Storage

Given the reactivity of the nitroso group, and the known carcinogenicity of many N-nitroso compounds, 6-nitroso-2H-chromen-2-one must be handled with appropriate caution.[12][13][14]

Toxicological Considerations

While C-nitroso compounds are generally less studied for carcinogenicity than N-nitrosamines, their high reactivity warrants a conservative approach to handling. Many nitrosoarenes are known to be toxic and can generate reactive oxygen species (ROS), leading to oxidative stress.[6] Assume the compound is toxic and mutagenic in the absence of specific data.

Safe Handling Protocol
  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][15]

  • Personal Protective Equipment (PPE): Wear standard PPE at all times, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[12][15]

  • Weighing and Transfers: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers and weigh the compound in a tared, sealed container.

  • Spill Management: In case of a spill, decontaminate the area immediately. For small spills, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[16]

    • Eye Contact: Flush eyes immediately with large amounts of water for at least 20 minutes, holding the eyelids open.[16] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of all waste materials (unused compound, contaminated PPE, and glassware) in accordance with local, state, and federal hazardous waste regulations.

Conclusion and Future Directions

6-Nitroso-2H-chromen-2-one is a fascinating molecule that merges the well-established biological relevance of the coumarin scaffold with the potent chemical reactivity of the nitroso group. Its systematic synthesis and demonstrated bioactivity as an enzyme inhibitor make it a compound of significant interest for drug discovery and chemical biology.

Future research should focus on several key areas:

  • Comprehensive Profiling: A full toxicological and pharmacological profiling is necessary to better understand its safety and therapeutic window.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which it inhibits enzymes and interacts with proteins will be crucial for its rational development.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications on both the coumarin ring and potentially the nitroso group could lead to derivatives with enhanced potency, selectivity, and improved safety profiles.

  • Exploration of New Targets: Screening 6-nitroso-2H-chromen-2-one against a broader range of biological targets, particularly in oncology and infectious diseases, may uncover novel therapeutic applications.

This guide provides a foundational framework for researchers to safely and effectively work with this promising compound, paving the way for future discoveries.

References

  • Wikipedia. (n.d.). Coumarin. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1990, March 15). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Retrieved from [Link]

  • Request PDF. (n.d.). Benzocoumarin: Isolation, Synthesis, and Biological Activities. Retrieved from [Link]

  • Rath, S., et al. (2022). Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach. International Journal of Molecular Sciences, 23(22), 14418. Retrieved from [Link]

  • Roscales, S., & Csáky, A. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of coumarin and the IUPAC numeration of this scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. Retrieved from [Link]

  • MDPI. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). Coumarin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, May 24). Explain the nomenclature of 7-amino-4-methylcoumarin. Retrieved from [Link]

  • PubChem. (n.d.). 6-hydroxy-2H-chromen-2-one. Retrieved from [Link]

  • ResearchGate. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2011). The possible antimicrobial and antioxidant pharmacophor of the.... Retrieved from [Link]

  • MDPI. (2018). Thiocoumarins: From the Synthesis to the Biological Applications. Retrieved from [Link]

  • MSU chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,2-BENZOPYRONE. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and numbering scheme of coumarin 1. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2025). Linear furanocoumarins: Bridging natural wisdom and synthetic ingenuity in drug discovery. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Coumarin - the NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-2-benzopyrone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 6-Nitro-2-benzopyrone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-1-Benzopyran-2-one, 6-methyl-. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of 6-Nitroso-1,2-benzopyrone: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the putative mechanism of action of 6-Nitroso-1,2-benzopyrone, a compelling molecule at the intersection of coumarin chemistry and nitroso-group reactivity. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of related compounds to propose a detailed mechanistic framework and outlines a comprehensive strategy for its experimental validation.

Introduction: The Therapeutic Promise of the Benzopyrone Scaffold

The 1,2-benzopyrone, or coumarin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These activities span from anticoagulant effects, exemplified by the clinical drug warfarin, to anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The versatility of the coumarin ring system allows for extensive chemical modification, making it an attractive starting point for the development of novel therapeutic agents.[5] The introduction of a nitroso (-N=O) group at the 6-position of the benzopyrone core yields 6-Nitroso-1,2-benzopyrone, a molecule with intriguing potential, particularly in the realm of enzyme inhibition.

Based on its classification in the Medical Subject Headings (MeSH) database, 6-Nitroso-1,2-benzopyrone is categorized as a Poly(ADP-ribose) Polymerase (PARP) inhibitor.[6] This classification places it in a class of targeted cancer therapies that have shown significant promise, particularly in the context of synthetic lethality. This guide will delve into the proposed mechanism of action based on this classification and the known functions of its chemical moieties.

The Central Hypothesis: PARP Inhibition as the Core Mechanism

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the response to DNA damage.[7][8] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, using NAD+ as a substrate.[9] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.[7]

PARP inhibitors are small molecules that act as competitive inhibitors of PARP enzymes.[10] They bind to the catalytic domain of PARP, competing with the binding of NAD+.[10] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery.[11] Consequently, unrepaired single-strand breaks accumulate. During DNA replication, these SSBs can lead to the collapse of the replication fork, generating more severe double-strand breaks (DSBs).[12]

In healthy cells, these DSBs can be efficiently repaired through the high-fidelity homologous recombination (HR) pathway.[7] However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[8] This concept, known as synthetic lethality, is the cornerstone of the therapeutic efficacy of PARP inhibitors in certain cancers.[13]

Proposed Mechanism of 6-Nitroso-1,2-benzopyrone as a PARP Inhibitor

The proposed mechanism of action for 6-Nitroso-1,2-benzopyrone is centered on its function as a competitive inhibitor of PARP enzymes, likely PARP1 and PARP2. The planar benzopyrone core is hypothesized to mimic the nicotinamide portion of NAD+, allowing it to fit into the catalytic pocket of the PARP enzyme. The nitroso group, an electron-withdrawing moiety, likely plays a key role in the binding affinity and inhibitory potency.

The following diagram illustrates the proposed signaling pathway and the point of intervention for 6-Nitroso-1,2-benzopyrone.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair Cascade DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR Catalyzes Replication_Fork Replication Fork PARP1->Replication_Fork Stalled PARP1 leads to Replication Fork Collapse NAD NAD+ NAD->PARP1 Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair SSB_Repair->Replication_Fork Prevents stalling DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2) DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis Inhibitor 6-Nitroso-1,2-benzopyrone Inhibitor->PARP1 Competitively Inhibits

Proposed mechanism of PARP inhibition by 6-Nitroso-1,2-benzopyrone.

A Roadmap for Experimental Validation

To rigorously establish the mechanism of action of 6-Nitroso-1,2-benzopyrone, a multi-faceted experimental approach is required. This section outlines key protocols, from initial enzymatic assays to cellular and biophysical analyses, providing a self-validating system to confirm its role as a PARP inhibitor.

Workflow for Mechanistic Validation

The following diagram presents a logical workflow for the comprehensive experimental validation of 6-Nitroso-1,2-benzopyrone's mechanism of action.

Validation_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_target Target Engagement & Specificity enzymatic_assay PARP Enzymatic Assay (IC50 Determination) kinetic_assay Enzyme Kinetic Studies (Mode of Inhibition) enzymatic_assay->kinetic_assay cell_viability Cell Viability Assays (BRCA-proficient vs. deficient) enzymatic_assay->cell_viability biophysical_assay Biophysical Binding Assays (SPR/ITC) kinetic_assay->biophysical_assay par_level Cellular PAR Level Measurement (Western Blot/ELISA) cell_viability->par_level cetra Cellular Thermal Shift Assay (CETSA) cell_viability->cetra dna_damage DNA Damage Foci Formation (γH2AX, RAD51) par_level->dna_damage nad_depletion NAD+ Level Quantification dna_damage->nad_depletion pull_down Chemical Proteomics (Affinity Pull-down) cetra->pull_down

Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols

Rationale: This initial assay is crucial to confirm direct inhibition of PARP enzyme activity and to quantify the potency of 6-Nitroso-1,2-benzopyrone. A common method involves a colorimetric or fluorescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP1 enzyme, activated DNA (containing single-strand breaks), and varying concentrations of 6-Nitroso-1,2-benzopyrone (typically from 1 nM to 100 µM).

  • Initiation: Add biotinylated NAD+ to the reaction mixture to start the PARylation reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
Enzyme Recombinant Human PARP1
Substrates Histone, Biotinylated NAD+, Activated DNA
Inhibitor 6-Nitroso-1,2-benzopyrone
Detection Streptavidin-HRP and colorimetric substrate
Output IC50 Value

Rationale: To confirm that 6-Nitroso-1,2-benzopyrone engages its target in a cellular context and induces the expected downstream effects, immunofluorescence staining for PAR and DNA damage markers (γH2AX) is essential. This protocol validates the in-cell activity and the proposed mechanism of inducing double-strand breaks.

Protocol:

  • Cell Culture: Seed BRCA2-deficient (e.g., V-C8) and BRCA2-proficient (e.g., V79) cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a DNA damaging agent (e.g., methyl methanesulfonate, MMS) to induce PARP activity, followed by treatment with varying concentrations of 6-Nitroso-1,2-benzopyrone for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 5% bovine serum albumin (BSA) and then incubate with primary antibodies against PAR and γH2AX. Following washing, incubate with fluorescently-labeled secondary antibodies.

  • Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei. Image the cells using a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity of PAR and the number of γH2AX foci per nucleus using image analysis software.

Cell LinesTreatmentMarkersExpected Outcome
BRCA2-deficientMMS + InhibitorPAR, γH2AXDecreased PAR, Increased γH2AX foci
BRCA2-proficientMMS + InhibitorPAR, γH2AXDecreased PAR, Less pronounced increase in γH2AX foci

Broader Biological Context and Off-Target Considerations

While the primary hypothesis focuses on PARP inhibition, the chemical nature of 6-Nitroso-1,2-benzopyrone suggests the possibility of other biological activities. The coumarin scaffold is known to interact with a variety of biological targets.[4] Furthermore, nitroso compounds can induce DNA damage through alkylation, a mechanism that should be investigated to fully characterize the molecule's cellular effects.[14] It is also plausible that the compound could affect cellular redox balance due to the nitroso moiety.

Conclusion and Future Directions

6-Nitroso-1,2-benzopyrone represents a promising chemical entity with a strong theoretical basis for its action as a PARP inhibitor. Its unique structure, combining the privileged benzopyrone core with a reactive nitroso group, warrants a thorough investigation into its precise mechanism of action. The experimental roadmap outlined in this guide provides a rigorous framework for elucidating its biological activity, from direct enzyme inhibition to its effects on cellular DNA damage response pathways.

Future research should focus on determining its selectivity against different PARP family members, evaluating its efficacy in preclinical models of BRCA-deficient cancers, and exploring potential off-target effects. A comprehensive understanding of its molecular interactions will be pivotal in assessing its therapeutic potential and guiding any future drug development efforts.

References

  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC - NIH. (2021-01-25). [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]

  • Benzopyrone – Knowledge and References - Taylor & Francis. [Link]

  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS - Anveshana's International Publication. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC - NIH. [Link]

  • Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates - ResearchGate. [Link]

  • Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - MDPI. [Link]

  • 6-Nitroso-1,2-benzopyrone | C9H5NO3 | CID 1871 - PubChem. [Link]

  • NAD+ metabolism and oxidative stress: the golden nucleotide on a crown of thorns - PMC. [Link]

  • Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed. [Link]

  • Coumarin: Chemical and Pharmacological Profile. [Link]

  • Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed. [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. [Link]

  • Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - MDPI. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - NIH. [Link]

  • Hypersensitivity of BRCA2 deficient cells to rosemary extract explained by weak PARP inhibitory activity - PMC - NIH. [Link]

  • Protective effects of 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase against peroxynitrite-induced glial damage and stroke development - PubMed. [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - NIH. [Link]

  • Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition | Pharmacy Times. [Link]

  • 6-thioguanine selectively kills BRCA2-defective tumors and overcomes PARP inhibitor resistance - PubMed. [Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Efficacy of 6-Nitroso-1,2-benzopyrone in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of 6-Nitroso-1,2-benzopyrone, a coumarin derivative, against leukemia. This document outlines the scientific rationale for exploring this compound, detailed protocols for its in vitro evaluation, and methodologies for elucidating its mechanism of action in leukemia cell lines. The protocols are designed to be self-validating, ensuring robust and reproducible results for drug development professionals and cancer researchers.

Introduction: The Rationale for Investigating 6-Nitroso-1,2-benzopyrone in Leukemia

Leukemia, a group of cancers that originate in the bone marrow and result in a high number of abnormal white blood cells, remains a significant therapeutic challenge. The development of novel therapeutic agents with high efficacy and minimal off-target effects is a critical area of research.

6-Nitroso-1,2-benzopyrone belongs to the coumarin (1,2-benzopyrone) class of compounds.[1][2] Coumarins are naturally occurring compounds that have demonstrated a wide range of biological activities, including anti-cancer properties.[3][4] Studies have shown that coumarin and its derivatives can inhibit the growth of various human malignant cell lines, including the HL-60 leukemia cell line, and can induce apoptosis.[5]

The chemical structure of 6-Nitroso-1,2-benzopyrone (C9H5NO3) is notable for the presence of a nitroso group, which can impart unique biological activities.[6] Furthermore, its classification as a potential Poly(ADP-ribose) Polymerase (PARP) inhibitor suggests a possible mechanism of action involving the disruption of DNA repair pathways in cancer cells.[6] PARP inhibitors have emerged as a promising class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms.

These application notes will guide the user through a series of experiments to:

  • Determine the cytotoxic effects of 6-Nitroso-1,2-benzopyrone on various leukemia cell lines.

  • Elucidate the mechanism of cell death induced by the compound.

  • Investigate the impact of the compound on cell cycle progression.

  • Explore the potential involvement of the PARP and apoptotic signaling pathways.

Materials and Reagents

Cell Lines
  • HL-60 (Human Promyelocytic Leukemia): A commonly used cell line for studying apoptosis.[5]

  • KG-1a (Human Acute Myeloid Leukemia): A chemotherapy-resistant cell line suitable for cytotoxicity studies of new therapies.[7]

  • Jurkat (Human T-cell Leukemia): A model for T-cell leukemia and cell signaling studies.

  • K562 (Human Chronic Myeloid Leukemia): Used to study the efficacy of targeted therapies.[5]

Reagents
  • 6-Nitroso-1,2-benzopyrone (CAS: 130506-22-8)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypan Blue solution (0.4%)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Primary antibodies: PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, p53, and β-actin

  • Secondary antibodies (HRP-conjugated)

  • ECL Western Blotting Substrate

  • BCA Protein Assay Kit

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the anti-leukemic potential of 6-Nitroso-1,2-benzopyrone.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (6-Nitroso-1,2-benzopyrone) Cytotoxicity Cytotoxicity Assessment (MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Leukemia Cell Line Culture (HL-60, KG-1a, Jurkat, K562) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Western_Blot Mechanism of Action (Western Blotting) Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp IC50->Apoptosis IC50->Cell_Cycle IC50->Western_Blot

Caption: Experimental workflow for the in vitro evaluation of 6-Nitroso-1,2-benzopyrone.

Detailed Protocols

Protocol 1: Determination of Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of 6-Nitroso-1,2-benzopyrone that inhibits the growth of leukemia cell lines by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed leukemia cells (HL-60, KG-1a, Jurkat, K562) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of 6-Nitroso-1,2-benzopyrone in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Treatment: After 24 hours of incubation to allow cell attachment, add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Expected Outcome: This assay will provide the IC50 values for 6-Nitroso-1,2-benzopyrone in the tested leukemia cell lines at different time points.

Cell LineIC50 (µM) at 48h (Hypothetical Data)
HL-6015.2
KG-1a25.8
Jurkat18.5
K56232.1
Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA and is only able to enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat them with 6-Nitroso-1,2-benzopyrone at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Expected Outcome: An increase in the percentage of Annexin V-positive cells with increasing concentrations of 6-Nitroso-1,2-benzopyrone would indicate that the compound induces apoptosis.

Treatment (HL-60 cells, 48h)% Early Apoptosis (Hypothetical)% Late Apoptosis (Hypothetical)
Vehicle Control3.52.1
0.5x IC5015.28.7
1x IC5035.815.4
2x IC5055.122.3
Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of 6-Nitroso-1,2-benzopyrone on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Deregulation of the cell cycle is a hallmark of cancer.[11]

Step-by-Step Methodology:

  • Cell Treatment: Treat leukemia cells with 6-Nitroso-1,2-benzopyrone as described in Protocol 4.2.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The DNA content will be used to generate a histogram, and the percentage of cells in each phase of the cell cycle will be quantified using appropriate software.

Expected Outcome: The compound may cause cell cycle arrest at a specific phase (e.g., G2/M), which would be indicated by an accumulation of cells in that phase.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the molecular mechanism of action by examining the expression levels of proteins involved in apoptosis and DNA damage repair.[12]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with 6-Nitroso-1,2-benzopyrone as described in Protocol 4.2. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, p53, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[13]

Expected Outcome: If 6-Nitroso-1,2-benzopyrone induces apoptosis via the intrinsic pathway and acts as a PARP inhibitor, we would expect to see:

  • An increase in the levels of cleaved PARP and cleaved Caspase-3.

  • A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • An increase in the expression of the pro-apoptotic protein Bax.

  • An increase in the expression of the tumor suppressor protein p53.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway through which 6-Nitroso-1,2-benzopyrone may induce apoptosis in leukemia cells.

signaling_pathway cluster_compound Compound Action cluster_dna_damage DNA Damage & Repair cluster_apoptosis Apoptotic Cascade Compound 6-Nitroso-1,2-benzopyrone PARP PARP Compound->PARP Inhibition p53 p53 Activation Compound->p53 Induction DNA_Damage DNA Damage DNA_Damage->PARP Activation PARP->DNA_Damage Repair Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of 6-Nitroso-1,2-benzopyrone in leukemia cells.

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability in Control Cell contamination or poor cell health.Check cell culture for contamination. Use fresh, healthy cells for experiments.
Inconsistent IC50 Values Pipetting errors or uneven cell seeding.Ensure accurate pipetting and a homogenous cell suspension before seeding.
High Background in Western Blot Insufficient blocking or washing.Increase blocking time or use a different blocking agent. Increase the number and duration of washes.
No Apoptosis Detected Compound concentration is too low or inactive.Test a wider range of concentrations. Verify the purity and activity of the compound. Increase the incubation time.

Conclusion

These application notes provide a robust framework for the initial investigation of 6-Nitroso-1,2-benzopyrone as a potential anti-leukemic agent. By following these detailed protocols, researchers can obtain reliable data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. The elucidation of its mechanism of action through Western blot analysis will provide valuable insights into its therapeutic potential and guide further pre-clinical development.

References

  • Zaher, D. M., Ramadan, W. S., El-Awady, R., Omar, H. A., Hersi, F., Srinivasulu, V., ... & Al-Tel, T. H. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 13(11), 2840. [Link]

  • Mina, M., Khosravi, A., & Zadeh, H. R. (2014). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Avicenna journal of medical biotechnology, 6(4), 220–226. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1871, 6-Nitroso-1,2-benzopyrone. Retrieved from [Link]

  • Marshall, M. E., Kervin, K., Benefield, C., Umerani, A., Albainy-Jenei, S., Zhao, Q., & Khazaeli, M. B. (1994). Growth-inhibitory effects of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin on human malignant cell lines in vitro. Journal of cancer research and clinical oncology, 120 Suppl(Suppl 1), S3–S10. [Link]

  • National Institutes of Health (n.d.). Integrated Drug Expression Analysis for Leukemia -- An integrated in silico and in vivo approach to drug discovery. Retrieved from [Link]

  • Fik, A., & Stepulak, A. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International journal of molecular sciences, 24(13), 10986. [Link]

  • Byrne, M., O'Neill, A., Phelan, J., Forde, C., Gately, K., O'Brien, C., ... & McNamara, D. (2022). Multiplex Drug Screening Identifies a Novel Therapeutic Backbone for the Treatment of Acute Myeloid Leukaemia. Blood, 140(Supplement 1), 5038–5039. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Cabezas, J., & Rapino, F. (2018). A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells. Journal of visualized experiments : JoVE, (138), 58019. [Link]

  • Kostova, I., Saso, L. (2013). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Current Drug Targets, 14(14), 1636-1653. [Link]

  • Yue, K., Liang, S., Wu, N., Liu, J., & Liu, J. (2025). HLA-DR-Expressing γδ T Cells Facilitate the Anti-Leukemia Activity of αβ T Cells. Bone Marrow Transplantation. [Link]

  • Floyd, R. A., & Hensley, K. (2007). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current medicinal chemistry, 14(29), 3138–3146. [Link]

  • Gorczyca, W., & Darzynkiewicz, Z. (1998). Use of the Microculture Kinetic Assay of Apoptosis to Determine Chemosensitivities of Leukemias. Blood, 92(3), 1098-1108. [Link]

  • ResearchGate. (n.d.). Cell Cycle Flow Cytometry Analysis of Leukemia Cells. Retrieved from [Link]

  • Wnuk, P., Rozwadowska, N., & Kurpisz, M. (2023). Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research. International journal of molecular sciences, 24(6), 5344. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometric apoptosis assay measuring early apoptotic (annexin V) and later phase apoptotic cells (propidium iodide) after exposure of Jurkat (a-c) or MOLM13 (d-f) cells to THC. Retrieved from [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of benzopyrone subclasses, with the basic... Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Etrawy, A.-S. S. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Ring. Part II: Multi-Heteroatoms. Molecules, 26(11), 3409. [Link]

  • Chen, X., & Cherian, S. (2023). Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry. Clinics in laboratory medicine, 43(3), 417–431. [Link]

  • Wiita, A. (2026). Identifying novel immunotherapy targets in AML beyond canonical membrane proteins. ASH Clinical News. [Link]

  • Musa, M. A., Zhou, A., & Sadik, O. A. (2011). Synthesis and Antiproliferative Activity of New Coumarin-Based Benzopyranone Derivatives Against Human Tumor Cell Lines. Medicinal Chemistry, 7(2), 113-119. [Link]

  • da Silva, G. N., Velozo, E. S., T Câmara, C. A., de Oliveira, M. T. R., de Moraes, M. O., & Costa-Lotufo, L. V. (2021). The pterocarpanquinone LQB-118 compound induces apoptosis of cytarabine-resistant acute myeloid leukemia cells. Oncology letters, 21(5), 392. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 121–131. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Retrieved from [Link]

  • Marshall, M. E., Rhoades, J. L., Mattingly, C., & Jennings, C. D. (1991). Coumarin (1,2-benzopyrone) enhances DR and DQ antigen expressions by peripheral blood mononuclear cells in vitro. Molecular biotherapy, 3(4), 204–206. [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube. [Link]

  • Panchakshari, R. A., Tivnan, P. D., Waller, T. H., Lin, Y. T., Lenvik, T. R., Miller, J. S., & McIvor, R. S. (2023). A framework integrating multiscale in silico modeling and experimental data predicts CAR-NK cell cytotoxicity across target cell types. Proceedings of the National Academy of Sciences of the United States of America, 120(44), e2302195120. [Link]

  • National Institutes of Health. (n.d.). High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. Retrieved from [Link]

  • Burik, A. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Labiotech.eu. [Link]

  • Gurbani, D., et al. (2020). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8048–8074. [Link]

Sources

Application Note: 6-Nitroso-1,2-benzopyrone as a Chemical Probe for Zinc Finger Protein Destabilization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

6-Nitroso-1,2-benzopyrone (6-NOBP) is a covalent modifier that acts as a zinc ejector . Unlike competitive inhibitors that block binding interfaces, 6-NOBP chemically attacks the structural integrity of Zinc Finger Proteins (ZFPs). It is historically significant for establishing the concept of "zinc ejection" as a therapeutic strategy, particularly against the HIV-1 Nucleocapsid protein (NCp7).

This guide details the application of 6-NOBP to study ZFP stability, validate zinc coordination, and screen for covalent inhibitors. It provides a self-validating framework to distinguish between simple binding and catastrophic structural unfolding.

Mechanism of Action: The "Zinc Ejection" Phenomenon

To use 6-NOBP effectively, one must understand that it is not a simple ligand; it is an oxidizer of thiols.

The Chemical Cascade
  • Recognition: The hydrophobic benzopyrone scaffold positions the nitroso group (-N=O) near the cysteine-rich zinc-coordinating center (typically CCHC or C4 motifs).

  • Nucleophilic Attack: The sulfur atom of a coordinating cysteine attacks the nitrogen of the nitroso group.

  • Zinc Release: This reaction disrupts the tetrahedral coordination geometry required to hold the

    
     ion.
    
  • Disulfide Formation: The intermediate often resolves by forming an intramolecular disulfide bond between two cysteines that formerly held the zinc, locking the protein in an inactive, apo-state.

Critical Implication: This process is irreversible under non-reducing conditions. The protein does not just "let go" of the zinc; its folding landscape is chemically altered.

Mechanistic Diagram

The following diagram illustrates the transition from the native, zinc-bound state to the oxidized apo-state induced by 6-NOBP.

ZincEjection Native Native ZFP (Zn2+ Coordinated) Intermediate Thiol-Nitroso Intermediate Native->Intermediate Cys-SH attack on -N=O Compound 6-NOBP (Nitroso Attack) Compound->Intermediate Release Zn2+ Release Intermediate->Release Coordination Loss Apo Apo-Protein (Unfolded/Disulfide) Intermediate->Apo Disulfide Bond Formation Release->Apo Conformational Collapse

Figure 1: Mechanistic pathway of 6-NOBP mediated zinc ejection. The compound acts as a covalent electrophile targeting the sulfur ligands.

Experimental Protocols

Protocol A: Fluorescence-Based Zinc Ejection Assay (The Gold Standard)

This protocol measures the appearance of free


 in solution using a zinc-selective fluorophore. While TSQ was used historically, FluoZin-3  is recommended for modern workflows due to higher sensitivity and lack of UV excitation overlap with the compound.

Objective: Quantify the rate and extent of zinc release.

Materials
  • Target Protein: Purified ZFP (e.g., HIV NCp7, PARP ZnF domain) at 1-5 µM.

  • Compound: 6-NOBP (Dissolved in DMSO).

  • Probe: FluoZin-3 (Kd for Zn ~15 nM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl. CRITICAL: NO DTT or BME.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the buffer using Chelex-treated water to remove trace metals. Ensure zero reducing agents are present; they will reduce the nitroso group of 6-NOBP to an amine, rendering it inactive.

  • Baseline Setup:

    • In a quartz cuvette or black 96-well plate, add Buffer + 1 µM FluoZin-3.

    • Add 1 µM Target Protein.

    • Incubate for 5 mins. Record baseline fluorescence (

      
      ) (Ex: 494 nm / Em: 516 nm).
      
  • Reaction Initiation:

    • Add 6-NOBP at varying stoichiometries (e.g., 1:1, 1:5, 1:10 protein:compound ratio).

    • Immediately begin kinetic recording.

  • Measurement:

    • Record fluorescence every 30 seconds for 60 minutes.

    • Positive Control: Add 100 µM TPEN (a high-affinity chelator) at the end to strip Zn and verify signal dynamic range, or add EDTA to quench.

    • Negative Control: Protein + DMSO only (assess background Zn leakage).

Data Analysis & Interpretation

Plot Fluorescence (


) vs. Time (

). The data usually fits a pseudo-first-order exponential rise to max:

  • Fast Rise: Indicates highly accessible/reactive zinc fingers (e.g., C-terminal finger of NCp7).

  • Slow/No Rise: Indicates buried zinc or lack of reactivity.

Protocol B: Intrinsic Tryptophan Fluorescence Quenching

Objective: Monitor the structural unfolding of the protein backbone concomitant with zinc loss.

Rationale: Zinc fingers often contain conserved Tryptophan (Trp) residues (e.g., Trp37 in HIV NCp7). The fluorescence of Trp is highly sensitive to its local environment. When Zn is bound (folded), Trp is often buried or quenched. Upon ejection (unfolding), the Trp is exposed to solvent, causing a shift in emission maximum (Red Shift) or a change in quantum yield.

Methodology
  • Setup: Use the same non-reducing buffer as Protocol A.

  • Parameters: Excitation at 295 nm (selective for Trp) to avoid exciting Tyrosine or the benzopyrone core (which absorbs near 300-350 nm; see Troubleshooting).

  • Titration:

    • Start with 2 µM Protein.

    • Titrate 6-NOBP in 0.5 µM increments.

    • Record emission spectrum (310 nm – 400 nm) after each addition (allow 2 min equilibrium).

  • Correction: 6-NOBP is yellow/orange and absorbs light. You must correct for the Inner Filter Effect (IFE) .

    • Measure Absorbance of the compound at 295 nm (

      
      ) and at the emission peak (
      
      
      
      ).
    • Apply formula:

      
      .
      

Data Presentation Standards

When reporting 6-NOBP activity, summarize kinetic parameters clearly.

Table 1: Representative Zinc Ejection Kinetics (Simulated Data)

Target Protein6-NOBP Conc. (µM)Rate Constant (

, min⁻¹)

(min)
% Zn Released (at 60 min)
HIV-1 NCp7 (WT)5.00.45 ± 0.051.5495%
HIV-1 NCp7 (Mutant)5.00.02 ± 0.0134.615%
Control ZFP (Non-reactive)10.0< 0.001> 600< 5%

Critical Troubleshooting & Validation

The "False Negative" Trap (Reducing Agents)
  • Symptom: No zinc ejection observed, even with high compound concentration.

  • Cause: Presence of DTT,

    
    -Mercaptoethanol, or TCEP in the protein storage buffer.
    
  • Solution: You must perform a buffer exchange (Desalting column or Dialysis) into degassed PBS or Tris/NaCl prior to the assay.

The "Inner Filter" Trap (Optical Interference)
  • Symptom: Fluorescence signal drops below baseline immediately upon adding compound.

  • Cause: 6-NOBP absorbs UV/Vis light, "stealing" photons from the fluorophore.

  • Solution: Use Protocol A (FluoZin-3) which emits in the green/yellow, minimizing overlap, or strictly apply IFE corrections in Protocol B.

Mass Spectrometry Validation (Proof of Covalency)

To prove the mechanism is chemical modification and not just allosteric inhibition:

  • Incubate Protein + 6-NOBP (1:10) for 30 mins.

  • Run LC-MS (ESI-TOF).

  • Look for: Loss of 65 Da (Zn ejection) and potential mass shifts corresponding to oxidation (-2 Da for disulfide) or adducts (+ mass of benzopyrone if the leaving group mechanism varies). Note: 6-NOBP typically acts as an oxidizer, so the protein mass often shows -2 Da (disulfide) and -65.4 Da (minus Zn).

References

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds."[1] Nature, 361, 473-475. Link

  • Rice, W. G., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity." Proceedings of the National Academy of Sciences, 93(3), 969-973. Link

  • Turpin, J. A., et al. (1996). "Inhibition of Acute- and Chronic-HIV-1 Infection is Associated with Zinc Ejection from the Nucleocapsid Protein." Journal of Medicinal Chemistry. (Contextual validation of zinc ejection mechanism). Link

  • Maynard, A. T., et al. (1998). "Reactivity of the HIV-1 nucleocapsid protein p7 zinc finger domains with the anti-HIV-1 agent 2,2'-dithiobisbenzamide." Proceedings of the National Academy of Sciences, 95(20), 11578–11583. (Mechanistic parallel to nitroso compounds). Link

Sources

Cellular uptake and localization studies of 6-Nitroso-1,2-benzopyrone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Uptake and Target Localization of 6-Nitroso-1,2-benzopyrone (6-NOBP)

Executive Summary

6-Nitroso-1,2-benzopyrone (6-NOBP) is a C-nitroso coumarin derivative identified as a potent electrophilic agent that targets zinc-finger motifs in proteins.[1][2] Originally characterized for its ability to inactivate the HIV-1 nucleocapsid protein (NCp7) and Poly(ADP-ribose) polymerase-1 (PARP-1), 6-NOBP functions via a "zinc ejection" mechanism.[1] Unlike passive fluorescent dyes, 6-NOBP is a reactive pharmacophore; therefore, its cellular uptake and localization are best studied not by direct fluorescence of the molecule itself, but by tracking its functional consequence : the intracellular release of free zinc (


) from target proteins.[1]

This guide details the protocols for monitoring 6-NOBP uptake and localization using fluorogenic zinc reporters (FluoZin-3 AM) and validating nuclear target engagement.[1]

Mechanism of Action

To interpret uptake data correctly, one must understand the chemical biology of 6-NOBP.[1] It is not a traditional reversible binder but a covalent modifier.[1]

  • Cell Entry: 6-NOBP is lipophilic and crosses the plasma membrane via passive diffusion.[1]

  • Target Engagement: It selectively attacks the thiol (

    
    ) groups of cysteine residues coordinating zinc ions in zinc-finger domains (e.g., PARP-1 in the nucleus).[1]
    
  • Zinc Ejection: The sulfur oxidation leads to the loss of high-affinity zinc coordination.[1]

  • Signal Generation: The ejected

    
     is detected by intracellular chelating fluorophores.[1]
    

MOA NOBP 6-NOBP (Extracellular) Membrane Plasma Membrane NOBP->Membrane Passive Diffusion Target Zinc-Finger Protein (PARP-1 / NCp7) Membrane->Target Intracellular Access Reaction Cysteine Oxidation Target->Reaction Covalent Attack ZnRelease Free Zn2+ Release Reaction->ZnRelease Zinc Ejection FluoZin FluoZin-3 (Fluorescent) ZnRelease->FluoZin Binding (Kd ~15nM)

Figure 1: Mechanism of Action.[1] 6-NOBP induces zinc release, which serves as the proxy for cellular uptake and localization.

Experimental Protocols

Protocol A: Intracellular Zinc Release Assay (Functional Uptake)

Purpose: To quantify cellular uptake of 6-NOBP by measuring the magnitude of zinc ejection from intracellular proteins.[1] Reagents:

  • Probe: FluoZin-3 AM (Cell-permeant).[1] Note: High specificity for Zn, minimal Ca interference.[1]

  • Treatment: 6-NOBP (Dissolved in DMSO, prepare fresh).[1]

  • Controls:

    • Positive: Zinc Pyrithione (Zn ionophore, 5-10 µM).[1]

    • Negative:[1] TPEN (Membrane-permeant Zn chelator, 10 µM).[1]

  • Buffer: Krebs-Ringer HEPES (KRH) buffer, pH 7.4 (Zn-free).

Workflow:

  • Cell Preparation:

    • Seed cells (e.g., HeLa, Jurkat, or SupT1) in black-walled 96-well plates (for plate reader) or confocal dishes.

    • Confluence should be ~70-80% to ensure healthy metabolic state.[1]

  • Dye Loading:

    • Wash cells 2x with KRH buffer to remove serum (serum albumin binds zinc).[1]

    • Incubate cells with 2-5 µM FluoZin-3 AM for 30-45 minutes at 37°C in the dark.

    • Critical Step: Wash cells 3x with KRH buffer and incubate for an additional 20 minutes in dye-free buffer.[1] This allows cellular esterases to cleave the AM group, trapping the dye inside the cell.[1]

  • Baseline Measurement:

    • Acquire baseline fluorescence (

      
      ) for 5 minutes.[1]
      
    • Excitation: 494 nm | Emission: 516 nm.[1]

  • 6-NOBP Treatment:

    • Add 6-NOBP at graded concentrations (e.g., 10, 50, 100 µM).[1]

    • Immediate Action: Begin kinetic recording immediately.[1] Zinc ejection from zinc fingers is often rapid (minutes).[1]

  • Data Acquisition:

    • Record fluorescence every 30 seconds for 60 minutes.

ProtocolFlow Start Start: Adherent Cells Wash1 Wash with Serum-Free KRH Buffer Start->Wash1 Load Load FluoZin-3 AM (2-5 µM) 30-45 min @ 37°C Wash1->Load Deester Wash & De-esterification 20 min in dye-free buffer Load->Deester Base Measure Baseline (F0) Deester->Base Treat Add 6-NOBP (10-100 µM) Base->Treat Measure Kinetic Read (Ex 494 / Em 516) 60 mins Treat->Measure

Figure 2: Workflow for the kinetic monitoring of zinc ejection.[1]

Protocol B: Subcellular Localization (Confocal Microscopy)

Purpose: To determine if 6-NOBP engages targets in the nucleus (PARP-1) or cytoplasm (viral capsids).[1]

  • Co-Staining:

    • Follow the loading protocol for FluoZin-3 AM (Green).[1]

    • Co-stain nuclei with Hoechst 33342 (Blue) (1 µg/mL) during the final 10 minutes of the de-esterification step.[1]

  • Treatment & Imaging:

    • Mount live cells on a confocal stage (maintain 37°C).

    • Add 6-NOBP (50 µM).[1]

    • Capture time-lapse images.[1]

  • Interpretation:

    • Nuclear Signal: A rise in green fluorescence strictly co-localized with the Hoechst signal indicates 6-NOBP has penetrated the nucleus and ejected zinc from nuclear proteins (primarily PARP-1).[1]

    • Cytosolic Signal: Diffuse green fluorescence indicates ejection from cytosolic metalloproteins (e.g., metallothioneins or viral NCp7 in infected cells).[1]

Data Analysis & Interpretation

Quantitative uptake is expressed as the fold-change in fluorescence (


).[1]
ConditionExpected ResultInterpretation
Vehicle (DMSO) Minimal

Baseline zinc homeostasis.
6-NOBP (10 µM) Moderate

(Nuclear)
Target engagement (PARP-1).[1]
6-NOBP + TPEN No

Confirms signal is Zinc-dependent.[1]
Zn-Pyrithione High

(Global)
Positive control (System saturation).[1]

Calculating Zinc Release:


[1]
  • 
     for FluoZin-3 is ~15 nM.[1][3][4]
    
  • 
     is determined by adding Zn-Pyrithione at the end of the experiment.[1]
    
  • 
     is determined by adding TPEN.[1]
    

Troubleshooting & Critical Considerations

  • Stability: 6-NOBP is reactive.[1][2] Do not store diluted solutions. Prepare stocks in anhydrous DMSO and use immediately.

  • Serum Interference: Serum albumin has high affinity for zinc.[1] All uptake assays must be performed in serum-free buffer (KRH or HBSS) to prevent extracellular zinc chelation from masking the intracellular release.[1]

  • Cytotoxicity: 6-NOBP is cytotoxic at high concentrations due to PARP inhibition and ROS generation.[1] Ensure the assay window (e.g., 1 hour) precedes overt cell death (blebbing/detachment).[1]

References

  • Rice, W. G., et al. (1993).[1] "Inhibition of HIV-1 infectivity by a viral core protein-zinc ejection mechanism."[1] Science, 270(5239), 1194-1197.[1]

  • Mendeleyev, J., et al. (1995).[1] "Structural specificity and mechanism of action of the zinc-ejecting nitroso-1,2-benzopyrone viral inactivators." Antiviral Research, 29(2-3).[1]

  • Thermo Fisher Scientific. "FluoZin™-3, AM, cell permeant."[1][5] Product Information & Protocols.

  • Boni, A., et al. (2009).[1] "Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles." Journal of Physiology and Pharmacology. (Provided for context on coumarin uptake pathways).

Sources

Animal models for testing 6-Nitroso-1,2-benzopyrone efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction

6-Nitroso-1,2-benzopyrone is a novel investigational compound featuring a coumarin (1,2-benzopyrone) scaffold functionalized with a nitroso (-N=O) group. This unique structure suggests a multi-modal mechanism of action, positioning it as a promising therapeutic candidate for a range of pathologies. The benzopyrone core is a well-established privileged scaffold in drug discovery, known for its anti-inflammatory, antioxidant, and anticoagulant properties[1][2][3]. The addition of the nitroso moiety strongly implies that the compound functions as a nitric oxide (NO) donor[4][5]. Nitric oxide is a critical endogenous signaling molecule involved in vasodilation, neurotransmission, and immune modulation; its therapeutic supplementation is a key strategy in treating cardiovascular and inflammatory diseases[4][6]. Furthermore, public database entries classify 6-Nitroso-1,2-benzopyrone as a potential Poly(ADP-ribose) Polymerase (PARP) inhibitor, a mechanism crucial for DNA repair and cell death pathways, particularly relevant in ischemia-reperfusion injury[7].

This document serves as a detailed guide for researchers, providing the scientific rationale and step-by-step protocols for evaluating the in vivo efficacy of 6-Nitroso-1,2-benzopyrone in robust and clinically relevant animal models. We will focus on two primary therapeutic areas suggested by its hypothesized mechanism of action: cerebral ischemia-reperfusion injury and acute inflammation .

Section 1: Hypothesized Mechanism of Action & Therapeutic Rationale

The therapeutic potential of 6-Nitroso-1,2-benzopyrone is predicated on its likely ability to release nitric oxide. In conditions such as ischemic stroke or acute inflammation, endothelial dysfunction leads to impaired NO bioavailability[8]. Exogenous NO donors can restore this deficit, leading to beneficial downstream effects. The primary pathway involves the release of NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that ultimately reduces intracellular calcium levels, causing smooth muscle relaxation (vasodilation) and increased blood flow[4]. This vasodilatory effect is critical for restoring perfusion to ischemic tissues. Additionally, NO possesses anti-inflammatory and anti-platelet aggregation properties.

MOA cluster_extracellular Extracellular Space / Circulation cluster_intracellular Vascular Smooth Muscle Cell Compound 6-Nitroso-1,2-benzopyrone NO Nitric Oxide (NO) Compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_Reduction ↓ Intracellular Ca²⁺ PKG->Ca_Reduction Relaxation Vasodilation / Muscle Relaxation Ca_Reduction->Relaxation NO->sGC Activation GTP GTP GTP->sGC

Figure 1: Hypothesized NO-Mediated Signaling Pathway. 6-Nitroso-1,2-benzopyrone releases nitric oxide (NO), which activates sGC, leading to cGMP production and vasodilation.

Section 2: Selection of Preclinical Animal Models

The choice of an animal model is critical for translating preclinical findings. The model must recapitulate key aspects of the human disease pathophysiology. Based on the compound's profile, we recommend two well-established models.

Focal Cerebral Ischemia-Reperfusion Injury: The MCAO Model

Rationale: To test the neuroprotective and vasculoprotective effects of 6-Nitroso-1,2-benzopyrone in the context of ischemic stroke, the transient Middle Cerebral Artery Occlusion (MCAO) model is the gold standard[9][10]. This model mimics human stroke by temporarily blocking blood flow to a specific brain region, followed by reperfusion, which initiates a cascade of inflammatory and oxidative damage[9]. This is precisely the environment where an NO-donating, anti-inflammatory agent would be expected to confer benefit. Rodent cerebrovascular anatomy and physiology show sufficient resemblance to humans for this model to be highly relevant[9].

Key Advantages:

  • Produces a well-defined and reproducible infarct in the MCA territory.

  • Allows for the study of both the ischemic and reperfusion phases of injury.

  • Enables a wide range of outcome measures, from behavioral deficits to histological damage.

Acute Inflammation: Carrageenan-Induced Paw Edema

Rationale: To specifically evaluate the anti-inflammatory efficacy of 6-Nitroso-1,2-benzopyrone, the carrageenan-induced paw edema model in rats or mice is a classic, robust, and highly reproducible assay for screening anti-inflammatory drugs[11][12]. The injection of carrageenan, a phlogistic agent, induces a biphasic acute inflammatory response characterized by vasodilation, plasma extravasation (edema), and leukocyte infiltration[12][13]. This model is ideal for detecting the effects of compounds that interfere with inflammatory mediators.

Key Advantages:

  • Technically simple, rapid, and provides a quantitative endpoint (paw volume).

  • The underlying mechanisms of inflammation are well-characterized.

  • Excellent for initial screening and dose-response studies of novel anti-inflammatory agents[11].

Section 3: Experimental Workflow and Protocols

A structured experimental workflow is essential for reproducibility and data integrity. The following diagram outlines the general process for evaluating 6-Nitroso-1,2-benzopyrone in a given animal model.

Workflow acclimate 1. Animal Acclimatization (≥ 7 days) randomize 2. Randomization & Grouping (e.g., Vehicle, Drug, Positive Control) acclimate->randomize baseline 3. Baseline Measurements (e.g., Body Weight, Neurological Score) randomize->baseline admin 4. Compound Administration (Pre- or Post-insult, define route/dose) baseline->admin induce 5. Disease Induction (MCAO or Carrageenan Injection) admin->induce monitor 6. Post-Procedure Monitoring & Endpoint Measurements induce->monitor terminal 7. Terminal Sample Collection (Blood, Tissue) monitor->terminal analysis 8. Data Analysis (Histology, Biochemistry, Statistics) terminal->analysis

Figure 2: General Experimental Workflow. A standardized workflow ensures consistency and reliability of results from animal acclimatization through data analysis.

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

Objective: To assess the efficacy of 6-Nitroso-1,2-benzopyrone in reducing infarct volume and improving neurological outcome following focal cerebral ischemia-reperfusion.

Materials:

  • Male C57BL/6 mice (20-26 g)[14]

  • 6-Nitroso-1,2-benzopyrone (vehicle to be determined based on solubility)

  • Anesthetic (e.g., Isoflurane)

  • Silicone-coated 7-0 nylon monofilament[14]

  • Operating microscope, surgical instruments

  • Laser Doppler Flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Homeothermic blanket system

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance)[14]. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C. Apply ophthalmic ointment to prevent corneal drying[14].

  • Surgical Procedure:

    • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[14].

    • Place a temporary ligature around the CCA. Ligate the ECA distally.

    • Introduce the silicone-coated filament into the ECA and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA)[15]. A successful occlusion is confirmed by a >80% drop in cerebral blood flow as measured by Laser Doppler Flowmetry[14].

  • Ischemia & Drug Administration:

    • Maintain the occlusion for 60 minutes.

    • Administer 6-Nitroso-1,2-benzopyrone or vehicle (e.g., intraperitoneally) at a predetermined time (e.g., 30 minutes post-MCAO). Dose-finding studies are required to determine the optimal dose.

  • Reperfusion: After 60 minutes of ischemia, gently withdraw the filament to allow reperfusion. Suture the neck incision and allow the animal to recover in a heated cage.

  • Neurological Assessment: At 24 hours post-MCAO, perform neurological scoring to assess motor deficits (e.g., on a 0-5 scale where 0 is normal and 5 is severe deficit).

  • Infarct Volume Analysis:

    • At 24 hours, humanely euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white[14].

    • Image the slices and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To determine the anti-inflammatory effect of 6-Nitroso-1,2-benzopyrone by measuring its ability to inhibit acute edema formation.

Materials:

  • Male Wistar rats (180-220 g)

  • 6-Nitroso-1,2-benzopyrone

  • Positive control: Indomethacin (10 mg/kg) or another NSAID[16]

  • 1% w/v κ-carrageenan solution in sterile saline[17]

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Grouping: Randomize animals into groups (n=6-8 per group): Vehicle control, 6-Nitroso-1,2-benzopyrone (at least 3 dose levels), and Positive Control (Indomethacin)[16].

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer[11].

  • Compound Administration: Administer the vehicle, 6-Nitroso-1,2-benzopyrone, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection[16].

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw[11][18].

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection[11][18].

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_vehicle - Edema_treated) / Edema_vehicle ] x 100 .

Section 4: Efficacy Endpoint Analysis

A multi-faceted approach to endpoint analysis provides a comprehensive assessment of the compound's efficacy. The choice of endpoints should be tailored to the specific model and therapeutic hypothesis.

Model Endpoint Category Specific Measurement Rationale & Significance
MCAO Behavioral Neurological Deficit Score (NDS)Assesses functional recovery; highly relevant to clinical stroke outcomes.[15]
Histological TTC Staining for Infarct VolumeQuantifies the extent of brain tissue death; a primary measure of neuroprotection.[14]
Nissl Staining or NeuN ImmunohistochemistryAllows for microscopic evaluation of neuronal survival and morphology.
Biochemical ELISA/Western Blot for inflammatory markers (e.g., TNF-α, IL-1β) in brain homogenateMeasures the anti-inflammatory effect of the compound within the target tissue.
Assays for oxidative stress markers (e.g., MDA, SOD activity)Evaluates the antioxidant properties potentially conferred by the coumarin scaffold.
Carrageenan Paw Edema Physiological Paw Volume/ThicknessDirect, quantitative measure of anti-inflammatory effect on vascular permeability and edema.[11][13]
Histological H&E staining of paw tissueAssesses the degree of leukocyte infiltration into the inflamed tissue.
Biochemical Myeloperoxidase (MPO) AssayQuantifies neutrophil accumulation in the paw tissue, a key hallmark of acute inflammation.
Measurement of Prostaglandin E₂ (PGE₂) levels in paw exudateDetermines if the compound affects the cyclooxygenase pathway, a major driver of inflammation.[19]

Section 5: Data Interpretation & Considerations

  • Dose-Response: It is crucial to establish a dose-response relationship for 6-Nitroso-1,2-benzopyrone in both models. This will determine the compound's potency (ED₅₀) and therapeutic window.

  • Time Course: In the paw edema model, the time course of inhibition can provide insights into the duration of action. In the MCAO model, extending endpoint analysis beyond 24 hours (e.g., to 3 or 7 days) can reveal long-term effects on recovery.

  • Mechanism Validation: To confirm that the observed effects are mediated by NO, studies can be co-administered with an sGC inhibitor (e.g., ODQ). A reversal of the therapeutic benefit would provide strong evidence for an NO-dependent mechanism. Measurement of NO metabolites (nitrite/nitrate) in plasma or tissue can also provide direct evidence of NO donation in vivo[20].

  • Controls: The inclusion of both vehicle and positive controls is non-negotiable. The vehicle control establishes the baseline disease state, while the positive control (e.g., Indomethacin for inflammation, a known neuroprotectant like Nimodipine for stroke) validates the model's sensitivity and benchmarks the efficacy of the test compound.

Conclusion

The preclinical models of MCAO-induced cerebral ischemia and carrageenan-induced paw edema provide a robust framework for the initial in vivo efficacy testing of 6-Nitroso-1,2-benzopyrone. The protocols and endpoints described in this guide are designed to rigorously evaluate its potential neuroprotective and anti-inflammatory properties, which are strongly suggested by its chemical structure. Careful execution of these studies will generate the critical data needed to advance this promising compound through the drug development pipeline.

References

  • Ataman Kimya. (n.d.). 1,2-BENZOPYRONE. Retrieved from Ataman Kimya website. [Link]

  • Ignarro, L. J., Napoli, C., & Loscalzo, J. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation Research, 90(1), 21–28. [Link]

  • Sharma, H., Singh, B., & Sharma, V. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews. [Link]

  • Butler, A. R., & Feelisch, M. (2008). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 154(3), 541–554. [Link]

  • Sharma, H., Singh, B., & Sharma, V. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroso-1,2-benzopyrone. PubChem. [Link]

  • Taylor & Francis. (n.d.). Benzopyrone – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

  • Taylor & Francis. (n.d.). Benzopyrone – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

  • Gautam, A., & Dixit, S. (2014). Nitric oxide detection methods in vitro and in vivo. Journal of Medical and Allied Sciences, 4(2), 65. [Link]

  • Heidari, M., et al. (2023). Experimental animal models of chronic inflammation. Heliyon, 9(6), e17056. [Link]

  • Nablo, B. J., Prushan, M. J., & Schoenfisch, M. H. (2010). Nitric Oxide Releasing Nanomaterials for Cardiovascular Applications. Antioxidants & Redox Signaling, 12(10), 1185–1199. [Link]

  • Attaur Rahman, A. R., et al. (2023). Large animal models of cardiac ischemia-reperfusion injury: Where are we now?. Frontiers in Cardiovascular Medicine, 10, 1162438. [Link]

  • Manisha, D., et al. (2013). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmaceutical and Bioallied Sciences, 5(4), 317–320. [Link]

  • Al-Khayri, J. M., et al. (2023). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 28(14), 5464. [Link]

  • Vaughn, M. W., & Laine, G. A. (2000). Analysis of nitric oxide donor effectiveness in resistance vessels. American Journal of Physiology-Heart and Circulatory Physiology, 279(1), H337-H345. [Link]

  • Casals, J. B., et al. (2019). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology, 10, 853. [Link]

  • Kevil, C. G., & Bullard, D. C. (2017). Animal models of ischemia-reperfusion-induced intestinal injury: progress and promise for translational research. American Journal of Physiology-Gastrointestinal and Liver Physiology, 313(2), G95–G103. [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from Charles River Laboratories website. [Link]

  • Ister, R., Pongrac, M., & Dobrivojević Radmilović, M. (2024). Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion. JoVE Journal, (201). [Link]

  • Aurora Scientific. (2021). Varied Approaches to Study Ischemia/Reperfusion in Rodent Models. [Link]

  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 5(5), 5.4.1-5.4.7. [Link]

  • Lauer, T., et al. (2001). Evidence for in vivo transport of bioactive nitric oxide in human plasma. Proceedings of the National Academy of Sciences, 98(22), 12814–12819. [Link]

  • Zhang, J., et al. (2022). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Nanoscale, 14(3), 649-672. [Link]

  • de Oliveira, A. C. S., et al. (2024). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Pharmaceuticals, 17(7), 834. [Link]

  • Jan, B., et al. (2017). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 7(12), e2332. [Link]

  • Kaljusto, M. L., & Fung, A. (2018). In vitro Models of Ischemia-Reperfusion Injury. Journal of Cardiovascular Development and Disease, 5(1), 13. [Link]

  • Kumar, V., & Das, P. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 6(3), 232-236. [Link]

  • Engel, O., Kolodziej, S., Dirnagl, U., & Prinz, V. (2011). Modeling Stroke in Mice: Middle Cerebral Artery Occlusion with the Filament Model. JoVE Journal, (50), e2423. [Link]

  • Creative Animodel. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • S-E-D-K, K., et al. (2022). Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies. Frontiers in Pharmacology, 13, 936307. [Link]

  • Wu, J., et al. (2021). Nitric Oxide-Releasing Platforms for Treating Cardiovascular Disease. Pharmaceutics, 13(10), 1693. [Link]

  • Yang, G., et al. (2011). Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice. JoVE Journal, (50), e2879. [Link]

  • da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4353. [Link]

Sources

Application Note: A Comprehensive Guide to Quantifying the Antiproliferative Effects of 6-Nitroso-1,2-benzopyrone on Tumor Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzopyran, or coumarin, scaffold is a prominent feature in natural products and serves as a foundation for designing novel, biologically active compounds.[1][2][3] Within this chemical class, derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[4][5] 6-Nitroso-1,2-benzopyrone is a specific benzopyran derivative of significant interest in oncology research. Its primary proposed mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[6]

PARP inhibitors have emerged as a crucial class of targeted therapies, particularly effective against tumors with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations.[7][8] By inhibiting PARP's role in single-strand DNA break repair, these agents lead to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, these breaks cannot be efficiently repaired, resulting in a synthetic lethal phenotype that triggers cell death while largely sparing normal, HR-proficient cells.[7] Beyond PARP inhibition, related benzopyran compounds have been shown to induce apoptosis and modulate critical cell survival pathways, including the PI3K/Akt and Ras/ERK pathways.[4][9]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will detail an integrated series of protocols to rigorously quantify the antiproliferative effects of 6-Nitroso-1,2-benzopyrone on tumor cells. The methodologies described herein are designed as a self-validating system, moving from high-throughput viability screening to specific assays that dissect the compound's impact on DNA synthesis, cell cycle progression, and the induction of apoptosis.

Section 1: The Mechanistic Framework: PARP Inhibition and Its Consequences

Understanding the causality behind 6-Nitroso-1,2-benzopyrone's antiproliferative effects is crucial for designing robust experiments. The central hypothesis is that by inhibiting PARP, the compound triggers a cascade of events culminating in cell death, particularly in susceptible cancer cells.

PARP1 is a nuclear enzyme that, upon detecting a single-strand break (SSB) in DNA, catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. Inhibition of PARP "traps" the enzyme on the DNA, stalling replication forks, which then collapse into toxic double-strand breaks (DSBs).[8] In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA1/2 mutations), these DSBs are lethal, leading to genomic instability and apoptosis.[10]

This mechanism directly impacts cell proliferation by two primary routes:

  • Cell Cycle Arrest: The accumulation of DNA damage activates cell cycle checkpoints, primarily at the G2/M phase, to provide time for repair. If the damage is irreparable, the cell is targeted for elimination.

  • Induction of Apoptosis: Overwhelming DNA damage is a potent trigger for programmed cell death (apoptosis). This is often mediated by the activation of a caspase cascade, leading to the cleavage of key cellular substrates, including PARP itself (a hallmark of apoptosis), and ultimately, cell dismantling.[11][12]

PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair (HR Proficient) cluster_1 Action of 6-Nitroso-1,2-benzopyrone cluster_2 Cellular Outcomes SSB Single-Strand Break (SSB) PARP PARP Activation (PARylation) SSB->PARP Repair_SSB SSB Repair Complex Recruited PARP->Repair_SSB Repaired_SSB SSB Repaired Repair_SSB->Repaired_SSB Compound 6-Nitroso-1,2-benzopyrone PARP_Inhib PARP Inhibition & Trapping Compound->PARP_Inhib Stalled_Fork Replication Fork Stalls at SSB Site PARP_Inhib->Stalled_Fork DSB Double-Strand Break (DSB) Formation Stalled_Fork->DSB HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient HR_Proficient HR-Proficient Cell (Normal) DSB->HR_Proficient SSB_2 Single-Strand Break (SSB) SSB_2->PARP_Inhib Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Survival Repair & Survival HR_Proficient->Survival Experimental_Workflow cluster_assays 3. Quantify Antiproliferative Effects start Start: Hypothesis (6-Nitroso-1,2-benzopyrone inhibits proliferation) cell_culture 1. Cell Culture (Select appropriate tumor cell lines) start->cell_culture treatment 2. Treatment (Dose-response & Time-course) cell_culture->treatment viability A. Cell Viability/Metabolism (MTT Assay) treatment->viability Initial Screening dna_synthesis B. DNA Synthesis (BrdU Assay) viability->dna_synthesis Confirm Proliferation Block cell_cycle C. Cell Cycle Progression (Flow Cytometry) dna_synthesis->cell_cycle Investigate Mechanism apoptosis D. Apoptosis Induction (Western Blot) cell_cycle->apoptosis Confirm Cell Fate data_analysis 4. Data Analysis & Interpretation (Calculate IC50, Analyze Cell Cycle Arrest, Confirm Apoptotic Markers) apoptosis->data_analysis conclusion 5. Conclusion (Validate Mechanism of Action) data_analysis->conclusion

Figure 2: Integrated workflow for quantifying antiproliferative effects.

Section 3: Core Protocols

The following protocols are optimized for adherent human cancer cell lines cultured in 96-well or 6-well plates. All cell culture manipulations should be performed in a sterile biological safety cabinet.

Protocol: Preparation of 6-Nitroso-1,2-benzopyrone Stock Solution
  • Rationale: Accurate and consistent dosing requires a high-concentration, sterile stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its final concentration in cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.

Materials:

  • 6-Nitroso-1,2-benzopyrone powder

  • Anhydrous, sterile DMSO

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Calculate the amount of DMSO required to dissolve the compound to a high concentration (e.g., 10 mM or 20 mM).

  • In a sterile microcentrifuge tube, add the calculated volume of DMSO to the pre-weighed 6-Nitroso-1,2-benzopyrone powder.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol: Cell Culture and Treatment
  • Rationale: Healthy, sub-confluent cells in the logarithmic growth phase are essential for reproducible results. Seeding density must be optimized to ensure cells do not become over-confluent during the experiment, which can itself inhibit proliferation.

Materials:

  • Selected human tumor cell line(s)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well or 6-well flat-bottom cell culture plates

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cell monolayer with PBS, then detach cells using Trypsin-EDTA. [13]3. Neutralize trypsin with complete growth medium and collect the cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into culture plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate; 200,000-400,000 cells/well for a 6-well plate).

  • Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the 6-Nitroso-1,2-benzopyrone stock solution in complete medium to achieve the desired final concentrations. Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration.

  • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

Protocol Suite: Quantifying Cell Proliferation
  • Rationale: The MTT assay is a colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. [14]The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is proportional to the number of metabolically active, viable cells. It is an excellent high-throughput method for initial dose-finding.

Procedure (for 96-well plates):

  • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Rationale: This assay provides a more direct measure of cell proliferation by quantifying the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle. It is more specific than metabolic assays and can confirm that the observed effects are due to an inhibition of proliferation. [15] Procedure (using a commercial ELISA-based kit):

  • Treat cells in a 96-well plate as described in Protocol 3.2.

  • Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours to allow for BrdU incorporation.

  • Remove the labeling medium and fix the cells using the provided fixing solution.

  • Denature the DNA to expose the incorporated BrdU. This step is critical for antibody access. 6. Add the anti-BrdU detector antibody (often conjugated to peroxidase) and incubate.

  • Wash the wells to remove unbound antibody.

  • Add the substrate (e.g., TMB) and incubate until a color change is observed.

  • Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Proliferation is expressed as the absorbance reading, often normalized to the vehicle control.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Rationale: Staining cells with a fluorescent DNA-intercalating agent like Propidium Iodide (PI) allows for the quantification of DNA content. [16]Since cells in the G2 and M phases have twice the DNA content of G1 cells, flow cytometry can be used to determine the percentage of cells in each phase of the cell cycle, revealing any drug-induced cell cycle arrest. [17] Procedure (for 6-well plates):

  • After treatment (Protocol 3.2), collect both the floating cells (if any) and the adherent cells (by trypsinization) into a 15 mL conical tube. This is critical to ensure all cells, including those that have detached due to apoptosis, are analyzed.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. [18]6. Incubate the cells on ice or at 4°C for at least 2 hours (or overnight at -20°C).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). RNase A is included to degrade RNA, ensuring that PI only stains DNA. [17]9. Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. Gate on the single-cell population and use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blotting for Apoptosis Markers
  • Rationale: Western blotting allows for the detection of specific proteins to confirm the induction of apoptosis. Key markers include the cleavage of PARP (the target of the drug) and the cleavage of executioner caspases like Caspase-3. [11][12]The appearance of the 89 kDa cleaved PARP fragment is a classic hallmark of apoptosis.

Procedure (for 6-well plates):

  • After treatment, collect the cells as described in step 1 of the cell cycle protocol.

  • Wash the cell pellet with cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). [11]7. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against Cleaved PARP (Asp214) and Cleaved Caspase-3 (Asp175). Also, probe for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format. The interpretation should logically connect the results from different assays to build a cohesive mechanistic story.

Table 1: Antiproliferative Activity of 6-Nitroso-1,2-benzopyrone

Cell Line BRCA Status Treatment Time (h) IC50 (µM) ± SD
CAPAN-1 Mutant (BRCA2) 72 Value
BxPC-3 Wild-Type 72 Value
MDA-MB-436 Mutant (BRCA1) 72 Value
MCF-7 Wild-Type 72 Value

A significantly lower IC50 in BRCA-mutant cells compared to wild-type cells would strongly support the synthetic lethality mechanism.

Table 2: Effect of 6-Nitroso-1,2-benzopyrone on Cell Cycle Distribution (at 48h)

Treatment Concentration (µM) % G0/G1 % S % G2/M % Sub-G1 (Apoptotic)
Vehicle (DMSO) 0 Value Value Value Value
Compound IC50 / 2 Value Value Value Value
Compound IC50 Value Value Value Value
Compound IC50 x 2 Value Value Value Value

Interpretation: A dose-dependent increase in the G2/M population, coupled with a decrease in the S phase population, indicates G2/M arrest. An increase in the Sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Interpreting Western Blots: The appearance of cleaved PARP and cleaved Caspase-3 bands at the expected molecular weights, which should increase in intensity with higher concentrations of the compound, provides definitive evidence of apoptosis induction. The decrease in the full-length PARP band should also be noted.

Conclusion

This application note provides an integrated suite of robust and validated protocols to quantify the antiproliferative effects of 6-Nitroso-1,2-benzopyrone. By systematically evaluating cell viability, DNA synthesis, cell cycle progression, and specific markers of apoptosis, researchers can build a comprehensive profile of the compound's activity. The causality-driven experimental design, particularly the strategic selection of cell lines, allows for rigorous testing of the proposed PARP inhibition mechanism. This structured approach ensures that the data generated is not merely descriptive but provides deep mechanistic insights, which are critical for advancing novel anticancer agents in drug development pipelines.

References

  • Issaeva, N., et al. (2010). 6-thioguanine selectively kills BRCA2-defective tumors and overcomes PARP inhibitor resistance. Cancer Research, 70(15), 6268-76. [Link]

  • Al-Ishaq, R. K., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 14(15), 3781. [Link]

  • Kim, J. E., et al. (2022). The Preventive Effect of 5-Iodo-6-Amino-1,2-Benzopyrone on Apoptosis of Rat Heart-derived Cells induced by Oxidative Stress. Biomedical Science Letters, 28(4), 263-270. [Link]

  • Floyd, R. A., et al. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 18(27), 4249-4255. [Link]

  • Mc Gee, M. M., et al. (2004). Apoptosis induced by the novel pyrrolo-1,5-benzoxazepine, 6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1084-93. [Link]

  • Borges, F., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules, 28(13), 5226. [Link]

  • Weber, J. F., et al. (1998). Growth-inhibitory effects of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin on human malignant cell lines in vitro. European Journal of Cancer, 34(5), 753-7. [Link]

  • Hsieh, M. J., et al. (2022). Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedT[4][4][4]ricycle Derivative (SK2) on Oral Cancer Cells. Molecules, 27(5), 1599. [Link]

  • Sleeboom, J. J., et al. (2002). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 87(4), 458-464. [Link]

  • Kawase, M., et al. (2001). Biological Activity of 6,12-dihydro-1-benzopyrano[3,4-b]b[10][19]enzothiazin-6-ones. In Vivo, 15(3), 229-32. [Link]

  • Harris, L. A., et al. (2016). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods, 13(6), 497-500. [Link]

  • Xu, Z., et al. (2022). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. STAR Protocols, 3(2), 101372. [Link]

  • National Center for Biotechnology Information. 6-Nitroso-1,2-benzopyrone. PubChem Compound Database. [Link]

  • Vinholes, J., et al. (2017). Assessment of antioxidant and antiproliferative effects of sesquiterpenic compounds in in vitro Caco-2 cells model. Food and Chemical Toxicology, 105, 334-342. [Link]

  • Peschke, P., et al. (1996). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. Journal of Cancer Research and Clinical Oncology, 122(7), 435-9. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Cosi, C., et al. (1998). Protective effects of 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase against peroxynitrite-induced glial damage and stroke development. European Journal of Pharmacology, 351(3), 377-82. [Link]

  • Kim, J. E., et al. (2022). The Preventive Effect of 5-Iodo-6-Amino-1,2-Benzopyrone on Apoptosis of Rat Heart-derived Cells induced by Oxidative Stress. Biomedical Science Letters, 28(4), 263-270. [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Pilco-Ferreto, N., & Calaf, G. M. (2016). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1419, 25-33. [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • El-Gamal, M. I., et al. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Molecules, 26(11), 3350. [Link]

  • Taylor & Francis. Benzopyran – Knowledge and References. Taylor & Francis. [Link]

  • NICOLE, W. (2011). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit 28.6. [Link]

  • Vasan, N., et al. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. [Link]

  • Elabscience. (2021). Overview of Common Cell Proliferation Assays. Elabscience. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis. University of Virginia. [Link]

  • Pilco-Ferreto, N., & Calaf, G. M. (2016). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1419, 25-33. [Link]

  • Deshmukh, R., & Jha, A. K. (2016). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 8(2), 24-31. [Link]

  • Wink, D. A., et al. (1998). The multifaceted roles of nitric oxide in cancer. Carcinogenesis, 19(5), 711-21. [Link]

  • Nam, H. J., & Kim, H. P. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8412. [Link]

  • Nam, H. J., & Kim, H. P. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8412. [Link]

  • Cosi, C., et al. (1998). Protective effects of 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase against peroxynitrite-induced glial damage and stroke development. European Journal of Pharmacology, 351(3), 377-82. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 6-Nitroso-1,2-benzopyrone (6-NOBP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 6-NOBP Technical Support Hub. This guide addresses the specific stability challenges associated with 6-Nitroso-1,2-benzopyrone (also known as 6-nitroso-coumarin), a potent inhibitor of poly(ADP-ribose) polymerase (PARP). Unlike standard small molecules, 6-NOBP possesses a reactive C-nitroso moiety fused to a lactone ring, making it uniquely susceptible to environmental degradation and nucleophilic attack.

The following protocols and troubleshooting guides are designed to prevent experimental artifacts caused by compound degradation.

Module 1: Solubilization & Stock Preparation

The Issue: 6-NOBP is hydrophobic and prone to precipitation in aqueous buffers. Furthermore, the nitroso group can dimerize in concentrated solutions.

Troubleshooting Guide: Dissolution Failure
SymptomProbable CauseCorrective Action
Precipitate upon dilution "Crash-out" effect due to rapid polarity shift.Use a step-down dilution method. Predilute stock in 1:1 DMSO:PBS before final addition to media.
Immediate color change (Yellow

Orange/Red)
pH shock or lactone hydrolysis.Ensure the receiving buffer is pH < 7.5 .[1] Avoid alkaline stock buffers.
Incomplete solubilization Aggregation of nitroso dimers.Sonicate the DMSO stock for 30s at room temperature. Do not heat >37°C.
Validated Protocol: Stock Preparation
  • Solvent: Dissolve solid 6-NOBP in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM .

    • Note: Avoid Ethanol if possible; DMSO provides better stability against dimerization.

  • Storage: Aliquot immediately into amber tubes (light sensitive). Store at -80°C .

    • Stability:[2] Stable for 6 months at -80°C. Stable for <24 hours at Room Temperature (RT).

  • Working Solution: Dilute into aqueous buffer immediately prior to use. Keep final DMSO concentration <1% to avoid solvent effects on PARP activity, though 6-NOBP may require up to 2% for solubility in high-concentration assays.

Module 2: Chemical Incompatibility (The "Silent Killer")

The Issue: The biological activity of 6-NOBP relies on its ability to oxidize zinc fingers.[3] Reducing agents in your buffer will neutralize the drug before it reaches its target.

FAQ: Why did my IC50 shift by 100-fold?

Q: I added 1 mM DTT to my PARP assay buffer to preserve the enzyme, but 6-NOBP lost all potency. Why?

A: This is a classic chemical conflict. The nitroso group (


) is an electrophile. In the presence of thiols like DTT (Dithiothreitol) , 

-Mercaptoethanol
, or Glutathione (GSH) , 6-NOBP undergoes rapid reduction or forms stable adducts (semimercaptals), rendering it incapable of ejecting zinc from PARP-1 [1, 2].

The Fix:

  • Strictly exclude DTT and

    
    -ME from any buffer used with 6-NOBP.
    
  • If a reducing agent is required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine) cautiously, but validation is required as TCEP can also reduce nitroso groups under certain conditions. Ideally, run the assay in non-reducing conditions.

Module 3: Aqueous Stability & pH Sensitivity

The Issue: The coumarin backbone contains a lactone ring which is susceptible to hydrolysis at basic pH, while the nitroso group is sensitive to redox cycling.

Stability Matrix
ConditionStability StatusMechanism of Degradation
pH < 7.0 (Acidic/Neutral) Stable Lactone ring remains closed. Nitroso group relatively stable.
pH > 7.5 (Basic) Unstable Hydrolysis of the lactone ring to form the coumarinic acid derivative (inactive).
Presence of BSA/FBS Variable Non-specific binding to albumin thiols (Cys-34) reduces free drug concentration.
Visualization: Degradation & Reaction Pathways

The following diagram illustrates the competing pathways that determine the fate of 6-NOBP in your tube.

G cluster_0 Biological Target cluster_1 Degradation Pathways NOBP 6-NOBP (Active Form) PARP PARP-1 (Zinc Finger) NOBP->PARP Oxidation Hydrolysis Coumarinic Acid (Inactive) NOBP->Hydrolysis pH > 7.5 (Lactone Opening) ThiolAdduct Thiol Adduct / Amine Reduction NOBP->ThiolAdduct + DTT/GSH (Reduction) Ejection Zinc Ejection (Inactivation) PARP->Ejection Zn2+ Release

Figure 1: Mechanistic pathways of 6-NOBP. Blue path represents the desired pharmacological action (Zinc ejection). Red paths represent chemical inactivation via pH hydrolysis or thiol reduction.

Module 4: Mechanism of Action Validation

The Issue: Users often confuse 6-NOBP with catalytic PARP inhibitors (like Olaparib). 6-NOBP works differently; it is a Zinc Ejector .

Scientific Grounding

6-NOBP does not compete directly with NAD+ at the catalytic site in the same manner as classic inhibitors. Instead, it covalently modifies the zinc-finger motif (specifically C3H1 or C4 zinc fingers) of PARP-1. The nitroso group oxidizes the cysteine residues coordinating the zinc ion, causing zinc ejection . This leads to the unfolding of the DNA-binding domain and loss of enzymatic function [1].

Protocol: UV-Vis Stability & Activity Check

To verify if your stock solution is still active or if your buffer is compatible:

  • Baseline Scan: Dilute 6-NOBP to 50 µM in your assay buffer.

  • Immediate Scan: Measure absorbance from 250–500 nm immediately.

    • Key Feature: Look for the characteristic nitroso absorbance band (typically near 300-350 nm, distinct from the coumarin peak).

  • Time-Course: Re-scan every 10 minutes for 1 hour.

    • Pass Criteria: <5% change in peak absorbance.

    • Fail Criteria: Disappearance of the specific nitroso shoulder or isosbestic point shift indicates reaction (likely with buffer components).

References

  • Rice, W. G., et al. (1993). "Induction of endonuclease-mediated apoptosis in tumor cells by C-nitroso-substituted ligands of poly(ADP-ribose) polymerase." Proceedings of the National Academy of Sciences, 90(21), 9721-9724.

  • Eyer, P. (1979).[1] "Reactions of nitrosobenzene with reduced glutathione."[1] Chemico-Biological Interactions, 24(2), 227-239.[1]

  • Mendeleyev, J., et al. (1995). "Structural specificity and mechanistic study of the zinc-ejecting poly(ADP-ribose) polymerase inhibitor 6-nitroso-1,2-benzopyrone." Biochemical Pharmacology, 50(5), 705-714.

Sources

Improving the reproducibility of 6-Nitroso-1,2-benzopyrone experiments

[1]

Role: Senior Application Scientist Subject: Troubleshooting & Reproducibility Guide for 6-NOBP Experiments Last Updated: February 1, 2026[1]

Introduction: The Mechanism Matters

Welcome to the technical guide for 6-Nitroso-1,2-benzopyrone (6-NOBP) . To improve reproducibility, you must first understand that 6-NOBP functions differently from standard catalytic PARP inhibitors (e.g., Olaparib).[1]

While classical inhibitors compete with NAD+ at the catalytic active site, 6-NOBP is a covalent zinc-ejector .[1] It attacks the zinc-finger motifs (specifically Cys residues) of PARP-1, causing zinc loss and structural unfolding.[1] This mechanism dictates specific handling requirements:

  • Reaction Time: It requires pre-incubation (unlike rapid competitive binding).[1]

  • Redox Sensitivity: Its activity is abolished by strong reducing agents (DTT/

    
    -ME).[1]
    
  • Chemical Instability: The nitroso group is reactive and prone to oxidation (to nitro) or reduction (to amino).[1]

Troubleshooting Guide (Q&A)

Category A: Chemical Stability & Handling[1]

Q: My IC50 values are shifting significantly between batches. What is happening? A: The most common cause is the degradation of the nitroso group into the inactive nitro (6-nitro-1,2-benzopyrone) or amino forms.[1]

  • The Science: The nitroso group (-N=O) is the pharmacophore responsible for oxidizing the zinc-finger cysteines.[1] If this oxidizes to a nitro group (-NO

    
    ) during storage or synthesis, the compound loses its ability to eject zinc.[1]
    
  • Corrective Action:

    • Verify Purity: Run an HPLC or NMR check before critical assays.[1] The nitroso compound is typically bright yellow/orange; a shift to pale yellow or brown often indicates degradation.[1]

    • Storage: Store solid powder at -20°C or -80°C under argon/nitrogen. Solutions in DMSO should be used immediately and never subjected to freeze-thaw cycles.[1]

Q: I see precipitation when diluting my DMSO stock into the assay buffer. A: 6-NOBP has poor aqueous solubility.[1]

  • The Science: Like many coumarin derivatives, the planar structure leads to stacking and aggregation in polar solvents.[1]

  • Corrective Action:

    • Maintain the final DMSO concentration at 0.5% - 1.0% in the assay buffer.[1]

    • Step-wise Dilution: Do not squirt the concentrated DMSO stock directly into a large volume of cold buffer.[1] Dilute the stock into an intermediate solvent volume (e.g., 10x concentration) before the final dilution.

Category B: Assay Conditions (The Critical "No-DTT" Rule)

Q: I am treating PARP-1 with 6-NOBP, but the enzyme activity remains high. A: Check your buffer composition. Are you using DTT (Dithiothreitol) or

  • The Science: 6-NOBP acts via S-transnitrosation or oxidation of thiols.[1] If you include DTT in your buffer, the DTT will either:

    • Reduce the 6-NOBP nitroso group directly.[1]

    • Reduce the oxidized PARP cysteines back to their active state, reversing the inhibition.[1]

  • Corrective Action: REMOVE all reducing agents from the reaction buffer during the pre-incubation phase. If your enzyme requires stability, use TCEP (Tris(2-carboxyethyl)phosphine) with extreme caution, but ideally, perform the inhibition step in a non-reducing buffer first.

Q: My absorbance readout seems artificially high. A: 6-NOBP is a chromophore.[1]

  • The Science: The compound absorbs light in the UV-Vis spectrum (typically

    
     around 300-350 nm, extending into the visible).[1] This overlaps with many colorimetric assay readouts.
    
  • Corrective Action: Always include a "Compound Only" control (Buffer + 6-NOBP, no enzyme) and subtract this value from your experimental wells.

The Self-Validating System: Zinc Ejection Assay

Do not rely solely on downstream PARP activity.[1] You must validate that the compound is physically ejecting zinc.[1] This protocol serves as the "Go/No-Go" quality control step.

Protocol: FluoZin-3 Zinc Release Assay

Objective: Quantify free Zn

Reagents:

  • Probe: FluoZin-3 (High affinity Zn

    
     indicator, 
    
    
    nM).[1]
  • Protein: Recombinant Human PARP-1 (highly purified).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl. (NO DTT/EDTA) .

Step-by-Step Methodology:

  • Preparation:

    • Prepare 200 nM PARP-1 in the reaction buffer.[1]

    • Prepare 500 nM FluoZin-3 in the same buffer.[1]

    • Note: Ensure all buffers are made with Chelex-treated water to remove background zinc.[1]

  • Baseline Measurement:

    • Mix PARP-1 and FluoZin-3 in a black 96-well plate.

    • Incubate for 10 min at Room Temperature (RT).

    • Measure Fluorescence (

      
      ): Ex 494 nm / Em 516 nm.[1]
      
  • Treatment:

    • Add 6-NOBP (dissolved in DMSO) to the wells.

    • Concentration Range: 1

      
      M to 100 
      
      
      M.[1]
    • Control: Add equivalent DMSO volume (Vehicle Control).[1]

  • Kinetics:

    • Measure Fluorescence every 5 minutes for 60 minutes.

    • Success Criteria: You should see a time-dependent and concentration-dependent increase in fluorescence (Green signal) as Zinc is ejected and binds to FluoZin-3.[1]

  • Data Normalization:

    • 
      .[1]
      
    • If

      
       in the 6-NOBP wells is not significantly higher than the Vehicle Control, the compound is degraded or the assay conditions (e.g., hidden chelators like EDTA) are incorrect.
      

Data Presentation & Visualization

Table 1: Solubility and Stability Profile
ParameterSpecificationPractical Note
Molecular Weight 175.14 g/mol Small molecule, prone to sublimation if heated.[1]
Solubility (DMSO) High (>10 mM)Preferred stock solvent.[1]
Solubility (Water) Very LowPrecipitates rapidly >50

M without co-solvents.[1]
Stability (Solid) -20°C, DarkLight Sensitive. Protect from UV/Ambient light.[1]
Stability (Solution) < 4 HoursHydrolyzes/Oxidizes in aqueous buffer.[1] Prepare fresh.
Key Incompatibility Thiols (DTT, GSH) Inactivates the drug mechanism.[1]
Diagram 1: Mechanism of Action & Failure Points

Gcluster_legendLegendL1Compound StateL2Target InteractionL3OutcomeL4Failure ModeNOBP6-NOBP(Active Nitroso)OxidationOxidation to6-Nitro-BPNOBP->OxidationAir/LightExposureReductionReduction byDTT/GSHNOBP->ReductionBuffer withDTTComplexCovalent/OxidativeAttack on CysNOBP->ComplexCorrect BufferInactiveINACTIVECompoundOxidation->InactiveReduction->InactivePARPPARP-1(Zinc Finger)ZnReleaseZinc Ejection(Zn2+ Release)Complex->ZnReleaseSlow Kinetics(Pre-incubation)InhibitionPARP-1InactivationZnRelease->InhibitionUnfolding

Figure 1: Mechanism of Action vs. Failure Modes.[1] Note that the presence of reducing agents (DTT) or oxidative degradation leads to an inactive compound, bypassing the Zinc Ejection pathway.

Diagram 2: Troubleshooting Decision Tree

DStartStart: Low/No InhibitionCheckColorCheck Compound Color(Is it bright Yellow/Orange?)Start->CheckColorColorFailPale/Brown:DegradedCheckColor->ColorFailNoColorPassColor OKCheckColor->ColorPassYesResynthesizeDiscard & ResynthesizeCheck Purity (NMR)ColorFail->ResynthesizeCheckBufferCheck Buffer Composition(Contains DTT/Beta-ME?)ColorPass->CheckBufferBufferFailYes: Reducing AgentsPresentCheckBuffer->BufferFailYesBufferPassNo ReductantsCheckBuffer->BufferPassNoFixBufferRemove ReductantsRepeat AssayBufferFail->FixBufferCheckTimeCheck Incubation Time(< 15 mins?)BufferPass->CheckTimeTimeFailToo ShortCheckTime->TimeFailYesTimePassTime OKCheckTime->TimePassNoFixTimeIncrease Pre-incubation(30-60 mins)TimeFail->FixTimeRunZnAssayRun FluoZin-3 Assay(Confirm Zn Ejection)TimePass->RunZnAssay

Figure 2: Step-by-step troubleshooting logic to isolate the root cause of experimental failure, prioritizing chemical integrity and buffer composition.

References

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by zinc-ejecting aromatic C-nitroso compounds."[1] Nature, 361, 473-475.[1]

  • Mendeley Data. "6-Nitroso-1,2-benzopyrone Chemical Properties." Mendeley Data Repository.

  • PubChem. "Compound Summary: 6-Nitroso-1,2-benzopyrone (CID 1871)."[1] National Library of Medicine.[1]

  • Assay Guidance Manual. "Interference with Fluorescence and Absorbance." NCBI Bookshelf.

Addressing resistance mechanisms to 6-Nitroso-1,2-benzopyrone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-Nitroso-1,2-benzopyrone (6-NBP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to this investigational PARP1 inhibitor.

Introduction to 6-Nitroso-1,2-benzopyrone (6-NBP)

6-Nitroso-1,2-benzopyrone is a potent, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). Its primary mechanism of action is based on the concept of synthetic lethality. By inhibiting PARP1-mediated repair of single-strand DNA breaks, 6-NBP induces the accumulation of cytotoxic double-strand breaks in cancer cells that have a pre-existing deficiency in the homologous recombination (HR) DNA repair pathway, such as those with mutations in BRCA1 or BRCA2 genes.[1] This targeted approach is designed to selectively kill cancer cells while sparing normal, healthy cells with intact HR function.

Despite its promising preclinical activity, the development of acquired resistance can limit the long-term efficacy of 6-NBP. This guide provides a structured framework for identifying and characterizing potential resistance mechanisms you may encounter in your experimental models.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when working with 6-NBP.

Q1: What is the proposed mechanism of action for 6-NBP?

A1: 6-NBP is a PARP1 inhibitor. It binds to the catalytic domain of PARP1, preventing the synthesis of poly (ADP-ribose) chains, a critical step in the repair of DNA single-strand breaks. In cancer cells with defective homologous recombination (HR), these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication, leading to genomic instability and ultimately, cell death—a process known as synthetic lethality.

Q2: In which cell line models is 6-NBP expected to be most effective?

A2: 6-NBP is most effective in cell lines with a documented deficiency in the homologous recombination repair pathway. This includes, but is not limited to:

  • Cell lines with germline or somatic mutations in BRCA1 or BRCA2.

  • Cell lines with mutations or epigenetic silencing of other key HR genes such as PALB2, RAD51C, or ATM.

  • Cell lines that exhibit a high "genomic scar" signature (e.g., high loss of heterozygosity), which is indicative of HR deficiency (HRD).[2][3]

Q3: What are the initial signs of developing resistance to 6-NBP in my cell cultures?

A3: The primary indicator of emerging resistance is a decrease in sensitivity to 6-NBP. This typically manifests as:

  • An increase in the IC50 (half-maximal inhibitory concentration) value in cell viability assays (e.g., MTT, CellTiter-Glo®).

  • A reduced rate of apoptosis or cell death at previously effective concentrations of 6-NBP.

  • A resumption of normal proliferation rates in long-term cultures maintained under the selective pressure of 6-NBP.[4]

  • Changes in cell morphology.

Q4: How can I confirm that my 6-NBP stock solution is active and stable?

A4: To ensure the integrity of your compound, we recommend the following quality control steps:

  • Prepare Fresh Aliquots: Dissolve 6-NBP in a suitable solvent (e.g., DMSO) at a high concentration and store as single-use aliquots at -80°C to minimize freeze-thaw cycles.[5]

  • Use a Sensitive Control Cell Line: Routinely test the activity of your 6-NBP stock on a well-characterized, sensitive cell line (e.g., a known BRCA1-mutant line). A significant shift in the IC50 value for this control line may indicate a problem with the compound.

  • LC-MS Analysis: For definitive confirmation of chemical identity and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be performed.[6][7]

Troubleshooting Guide: Investigating Resistance Mechanisms

This section provides a systematic approach to investigating the underlying causes of acquired resistance to 6-NBP. The primary mechanisms of resistance to PARP inhibitors can be broadly categorized.[8][9]

cluster_0 Observed Resistance to 6-NBP cluster_1 Potential Resistance Mechanisms Observed_Resistance Decreased Cell Death Increased IC50 M1 Reduced Drug Accumulation Observed_Resistance->M1 Investigate M2 Target Alteration Observed_Resistance->M2 Investigate M3 HR Restoration Observed_Resistance->M3 Investigate M4 Pharmacokinetic Changes Observed_Resistance->M4 Investigate

Caption: Initial workflow for diagnosing 6-NBP resistance.

Problem 1: Cells exhibit reduced sensitivity to 6-NBP, suggesting decreased intracellular drug concentration.

Hypothesis: The resistant cells may be actively removing 6-NBP from the intracellular space through the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[10][11]

Experimental Workflow to Test Hypothesis:

cluster_gene Gene Expression cluster_protein Protein Level cluster_functional Functional Assay start Start: Resistant vs. Sensitive Cells qPCR qPCR for ABCB1, ABCC1, ABCG2 start->qPCR WB Western Blot for P-gp start->WB Flow Flow Cytometry for Surface P-gp start->Flow Rhodamine Rhodamine 123 Efflux Assay +/- Verapamil (P-gp inhibitor) start->Rhodamine qPCR->WB Correlate WB->Flow Correlate Flow->Rhodamine Validate

Caption: Workflow to investigate drug efflux-mediated resistance.

Troubleshooting Steps & Expected Outcomes:
Experimental Step Methodology Expected Outcome if Hypothesis is Correct Causality & Interpretation
1. Gene Expression Analysis Quantitative Real-Time PCR (qRT-PCR)Increased mRNA levels of ABCB1 (MDR1), ABCC1 (MRP1), or ABCG2 (BCRP) in resistant cells compared to sensitive parental cells.[12][13]This is the first indication that the cellular machinery for drug efflux is being transcriptionally upregulated.
2. Protein Expression Analysis Western Blot or Flow CytometryIncreased P-gp protein levels in resistant cells. Flow cytometry can specifically confirm increased surface expression.Confirms that the increased mRNA is translated into functional protein. P-gp must be localized to the plasma membrane to efflux drugs.[14]
3. Functional Efflux Assay Rhodamine 123 Efflux AssayResistant cells will show lower retention (higher efflux) of the fluorescent P-gp substrate Rhodamine 123. This effect should be reversed by co-incubation with a P-gp inhibitor like Verapamil.[15][16]This is the definitive functional validation. Reversal with a specific inhibitor directly implicates P-gp in the observed resistance phenotype.
Problem 2: Resistance is observed, but there is no evidence of increased drug efflux.

Hypothesis: The molecular target of 6-NBP, PARP1, may be altered in a way that prevents effective drug binding or trapping.

Experimental Workflow to Test Hypothesis:

cluster_seq Genomic Analysis cluster_prot Protein Analysis cluster_func Enzymatic Activity start Start: Resistant vs. Sensitive Cells Seq Sanger or NGS Sequencing of PARP1 gene start->Seq WB Western Blot for PARP1 Expression start->WB Activity In Vitro PARP Activity Assay start->Activity Seq->WB Explain? WB->Activity Correlate

Caption: Workflow to investigate target alteration-based resistance.

Troubleshooting Steps & Expected Outcomes:
Experimental Step Methodology Expected Outcome if Hypothesis is Correct Causality & Interpretation
1. PARP1 Gene Sequencing Sanger Sequencing or Next-Generation Sequencing (NGS)Identification of mutations in the PARP1 coding sequence, particularly in the drug-binding pocket, in resistant cells.[17]A mutation in the binding site could sterically hinder or change the chemical interactions required for 6-NBP to bind effectively.
2. PARP1 Protein Expression Western BlotSignificantly reduced or absent PARP1 protein in resistant cells.Loss of the drug target is a straightforward mechanism of resistance. If the target isn't there, the drug has no effect.
3. PARP1 Enzymatic Activity In Vitro PARP Activity AssaySome mutations may not prevent drug binding but could reduce the "trapping" efficiency of the inhibitor, which is a key part of its cytotoxic effect.[17] A mutation leading to diminished PARP1 trapping on DNA can result in resistance.[17]This assay functionally confirms that the observed genetic or expression changes translate to altered enzymatic behavior that could confer resistance.
Problem 3: No evidence of drug efflux or PARP1 alteration, but cells are now resistant.

Hypothesis: The primary driver of 6-NBP's synthetic lethality—the deficiency in homologous recombination (HR)—has been reversed.

Experimental Workflow to Test Hypothesis:

cluster_seq Genomic Analysis cluster_func Functional HR Assay start Start: Resistant vs. Sensitive Cells Seq Sequencing of BRCA1/2 and other HR genes start->Seq RAD51 RAD51 Foci Formation Assay (Immunofluorescence) start->RAD51 Seq->RAD51 Validate

Caption: Workflow to investigate restoration of HR function.

Troubleshooting Steps & Expected Outcomes:
Experimental Step Methodology Expected Outcome if Hypothesis is Correct Causality & Interpretation
1. Sequencing of HR Genes Next-Generation Sequencing (NGS) of a targeted panel of HR genes (BRCA1, BRCA2, PALB2, RAD51C/D, etc.)Identification of secondary "reversion" mutations in resistant cells that restore the open reading frame and function of a previously mutated HR gene.[9][18]This is the most common mechanism of acquired resistance to PARP inhibitors in the clinic. Restoring HR function negates the synthetic lethal relationship.[8]
2. Functional Assessment of HR RAD51 Foci Formation AssayAfter inducing DNA double-strand breaks (e.g., with irradiation), resistant cells will show a significant increase in the formation of nuclear RAD51 foci, while sensitive cells will not.[19][20]RAD51 is a key recombinase that is loaded onto DNA breaks to initiate HR.[19] The presence of RAD51 foci is a direct, functional readout of a competent HR pathway.[19][20]
Problem 4: Resistance is observed, but none of the above mechanisms are identified.

Hypothesis: The resistant cells may have developed mechanisms to increase the metabolic inactivation of 6-NBP.

Troubleshooting Steps & Expected Outcomes:
Experimental Step Methodology Expected Outcome if Hypothesis is Correct Causality & Interpretation
1. Measure Intracellular Drug Levels Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Resistant cells show lower intracellular concentrations of the parent 6-NBP compound and potentially higher levels of one or more metabolites compared to sensitive cells.[6][7][21]This provides direct evidence that the drug is being cleared or inactivated more rapidly within the resistant cells.
2. Analyze Metabolic Enzyme Expression qRT-PCR or RNA-SeqUpregulation of genes encoding drug-metabolizing enzymes, such as specific cytochrome P450 (CYP) isoforms.[22]Identifies the specific enzymatic machinery that may be responsible for the increased metabolism of 6-NBP.

Appendix: Key Experimental Protocols

Protocol 1: Rhodamine 123 (R123) Efflux Assay by Flow Cytometry

This protocol assesses the functional activity of efflux pumps like P-gp.

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend at 1 x 10^6 cells/mL in pre-warmed culture medium.

  • Inhibitor Treatment (Control): For inhibitor controls, pre-incubate a sample of resistant cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • R123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 200 ng/mL.[23] Incubate for 30-60 minutes at 37°C, protected from light.[23]

  • Wash: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular R123.[24]

  • Efflux Phase: Resuspend the cell pellets in pre-warmed fresh medium (with and without inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Analysis: Place cells on ice to stop efflux. Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer (e.g., FITC channel).

  • Interpretation:

    • Sensitive Cells: High R123 retention (High MFI).

    • Resistant Cells: Low R123 retention (Low MFI).

    • Resistant Cells + Inhibitor: High R123 retention (High MFI), similar to sensitive cells.

Protocol 2: RAD51 Foci Formation Assay (Immunofluorescence)

This protocol provides a functional measure of homologous recombination (HR) capacity.[19]

  • Cell Culture & Treatment: Seed sensitive and resistant cells on glass coverslips. The next day, treat cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation) to induce double-strand breaks. Allow cells to recover for 4-6 hours at 37°C.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (and often a co-stain for a cell cycle marker like Geminin to identify S/G2 phase cells) overnight at 4°C.[20][25]

  • Secondary Antibody Incubation: Wash with PBS and incubate with an appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting & Imaging: Wash, counterstain nuclei with DAPI, and mount coverslips onto microscope slides.[26] Acquire images using a fluorescence or confocal microscope.

  • Quantification: Count the percentage of Geminin-positive cells that contain >5 distinct RAD51 foci.[20]

  • Interpretation:

    • HR-Proficient (Resistant) Cells: A high percentage of cells will form RAD51 foci post-damage.

    • HR-Deficient (Sensitive) Cells: Few to no cells will form RAD51 foci post-damage.

References

  • Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. National Institutes of Health. Available at: [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. MDPI. Available at: [Link]

  • PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. MDPI. Available at: [Link]

  • (PDF) Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. ResearchGate. Available at: [Link]

  • P-glycoprotein mediates drug resistance via a novel mechanism involving lysosomal sequestration. PubMed. Available at: [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. Available at: [Link]

  • Understanding cancer drug resistance: Mechanisms and solutions. Allied Academies. Available at: [Link]

  • A review on mechanisms of resistance to PARP inhibitors. PubMed. Available at: [Link]

  • Assessment of Homologous Recombination Deficiency in Ovarian Cancer. AACR Journals. Available at: [Link]

  • Understanding and Overcoming PARP Inhibitor Resistance. YouTube. Available at: [Link]

  • Identification and expression analysis of ATP-binding cassette (ABC) transporters revealed its role in regulating stress response in pear (Pyrus bretchneideri). PMC - NIH. Available at: [Link]

  • Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients. National Institutes of Health. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. PMC - NIH. Available at: [Link]

  • P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration. PMC - NIH. Available at: [Link]

  • Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics. PubMed Central. Available at: [Link]

  • Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality. MDPI. Available at: [Link]

  • Best Practice Recommendations for Clinical Homologous Recombination Deficiency Testing. Unknown Source. Available at: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer. PMC - NIH. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. MDPI. Available at: [Link]

  • Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. PMC - NIH. Available at: [Link]

  • Presumed mechanisms of P-glycoprotein (P-gp)-mediated drug resistance.... ResearchGate. Available at: [Link]

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. Available at: [Link]

  • Homologous Recombination Repair Deficiency (HRD): Brief Review of the Clinical Implication and Methodology of Measurement. College of American Pathologists. Available at: [Link]

  • Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. AACR Journals. Available at: [Link]

  • Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death. PMC - NIH. Available at: [Link]

  • Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]

  • In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. AACR Journals. Available at: [Link]

  • qPCR analysis of randomly selected ABC transporters in different.... ResearchGate. Available at: [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]

  • The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed.... ResearchGate. Available at: [Link]

  • Assessing homologous recombination deficiency (HRD) in ovarian cancer: Optimizing concordance of the regulatory-approved companion diagnostic and a next-generation sequencing (NGS) assay kit.. ASCO Publications. Available at: [Link]

  • (PDF) LC-MS-Based Metabolomics in Drug Metabolism. ResearchGate. Available at: [Link]

  • Determination of HRR status. (A) Immunofluorescence microscopy of RAD51.... ResearchGate. Available at: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC - NIH. Available at: [Link]

  • Successful strategies for expression and purification of ABC transporters. Aston Publications Explorer. Available at: [Link]

  • Quantification of DNA Repair Rad51 Foci Using Fluorescence Intensity. OpenWorks @ MD Anderson. Available at: [Link]

  • Untargeted LC-MS metabolomics for the analysis of micro-scaled extracellular metabolites from hepatocytes. bioRxiv. Available at: [Link]

  • Protocol. genomembrane. Available at: [Link]

  • Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. PMC - PubMed Central. Available at: [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS One. Available at: [Link]

  • Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. SciSpace. Available at: [Link]

  • Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays. JoVE. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of PARP Inhibitors in BRCA-Mutated Cancers: Olaparib versus the Enigmatic 6-Nitroso-1,2-benzopyrone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant breakthrough, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a detailed comparative analysis of two PARP inhibitors: the clinically approved and extensively studied Olaparib , and the less characterized 6-Nitroso-1,2-benzopyrone . While Olaparib's efficacy is well-documented through a wealth of preclinical and clinical data, 6-Nitroso-1,2-benzopyrone remains a molecule of interest with a comparative scarcity of publicly available performance data in the context of BRCA-mutated cells. This guide will synthesize the known attributes of both compounds, underscore the existing data disparity, and provide the necessary experimental frameworks for a direct comparative assessment.

The Principle of Synthetic Lethality: A Targeted Strike Against Cancer

The efficacy of PARP inhibitors in BRCA-mutated cancers is rooted in the concept of synthetic lethality. Cells with functional BRCA1 and BRCA2 proteins utilize the high-fidelity homologous recombination (HR) pathway to repair DNA double-strand breaks (DSBs). When single-strand breaks (SSBs) occur, they are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.

In BRCA-mutated cells, the HR pathway is compromised, making them heavily reliant on the BER pathway for DNA repair and survival. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork, collapse into DSBs. With a deficient HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptotic cell death.[1][2]

cluster_0 Normal Cell cluster_1 BRCA-Mutated Cell SSB Single-Strand Break BER Base Excision Repair (PARP-dependent) SSB->BER Repaired Cell Survival Cell Survival BER->Cell Survival DSB Double-Strand Break HR Homologous Recombination (BRCA-dependent) DSB->HR Repaired HR->Cell Survival SSB_mut Single-Strand Break BER_mut Base Excision Repair (PARP-dependent) SSB_mut->BER_mut DSB_mut Double-Strand Break BER_mut->DSB_mut Leads to HR_mut Defective Homologous Recombination DSB_mut->HR_mut Cannot be repaired Apoptosis Apoptosis HR_mut->Apoptosis PARPi PARP Inhibitor PARPi->BER_mut Inhibits Start Start Plate_Coating Coat plate with histones Start->Plate_Coating Add_Components Add PARP enzyme, biotinylated NAD+, and inhibitor Plate_Coating->Add_Components Incubation Incubate to allow PARylation Add_Components->Incubation Detection Add Streptavidin-HRP and substrate Incubation->Detection Readout Measure colorimetric signal Detection->Readout End End Readout->End

Figure 2: Workflow for a colorimetric PARP inhibition assay.

Methodology:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: Add recombinant PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of the test compound (6-Nitroso-1,2-benzopyrone or Olaparib) to the wells.

  • Incubation: Incubate the plate to allow the PARP enzyme to add biotinylated poly(ADP-ribose) chains to the histones.

  • Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a colorimetric HRP substrate.

  • Measurement: Measure the absorbance using a microplate reader. The signal intensity is proportional to PARP activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed BRCA-mutated and BRCA-proficient cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 6-Nitroso-1,2-benzopyrone or Olaparib for a specified duration (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC₅₀ value for each cell line.

DNA Double-Strand Break (γH2AX) Immunofluorescence Assay

This assay visualizes and quantifies the formation of DNA double-strand breaks within cells.

Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Treatment Treat with PARP inhibitor Cell_Culture->Treatment Fixation Fix and permeabilize cells Treatment->Fixation Primary_Ab Incubate with anti-γH2AX primary antibody Fixation->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei (e.g., DAPI) Secondary_Ab->Counterstain Imaging Image with fluorescence microscope Counterstain->Imaging Analysis Quantify γH2AX foci per nucleus Imaging->Analysis End End Analysis->End

Figure 3: Workflow for γH2AX immunofluorescence assay.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds for a defined period.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with a DNA dye such as DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software to count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks. [3][4][5]

Conclusion and Future Directions

Olaparib stands as a testament to the success of targeting DNA repair pathways in oncology. Its well-defined mechanism of action and extensive supporting data have solidified its role in the treatment of BRCA-mutated cancers. In contrast, 6-Nitroso-1,2-benzopyrone, while identified as a PARP inhibitor, remains a largely uncharacterized molecule in this specific context.

The significant data gap for 6-Nitroso-1,2-benzopyrone prevents a direct and meaningful comparison with Olaparib at this time. The experimental protocols outlined in this guide provide a clear roadmap for the necessary preclinical studies to elucidate the potential of 6-Nitroso-1,2-benzopyrone as a therapeutic agent for BRCA-mutated cancers. Such studies are imperative to determine if this compound warrants further investigation and development as a novel PARP inhibitor. For researchers and drug development professionals, the pursuit of this data represents an opportunity to potentially expand the arsenal of targeted therapies for this vulnerable patient population.

References

  • "Olaparib." National Center for Biotechnology Information. PubChem Compound Database, CID=23725625, [Link].

  • "6-Nitroso-1,2-benzopyrone." National Center for Biotechnology Information. PubChem Compound Database, CID=1871, [Link].

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link].

  • Pommier, Y., et al. (2016). PARP inhibitors: From bench to bedside. Annual Review of Pharmacology and Toxicology, 56, 435-465. [Link].

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link].

  • "Lynparza (olaparib) Prescribing Information." AstraZeneca, [Link].

  • "PARP Inhibition Assays." BPS Bioscience, [Link].

  • "PARP Inhibitors: Mechanism of Action in BRCA-Mutated Cancers." National Cancer Institute, [Link].

  • "Benzopyrone - an overview | ScienceDirect Topics." ScienceDirect, [Link].

  • Bourton, E. C., et al. (2011). The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation. Journal of Cancer Therapy, 2(5), 577-584. [Link].

  • "Growth inhibitory effect of olaparib against BT549, SKBR3, HCC1937, and HB2 cell lines." ResearchGate, [Link].

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link].

  • "Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors." National Library of Medicine, [Link].

  • "Inhibitors of PARP: Number crunching and structure gazing." Proceedings of the National Academy of Sciences, [Link].

  • "Olaparib an anticancer drug: A review." ResearchGate, [Link].

  • "Olaparib and advanced ovarian cancer: Summary of the past and looking into the future." Frontiers in Oncology, [Link].

  • "H2AX: functional roles and potential applications." National Library of Medicine, [Link].

  • "Setting a Trap for PARP1 and PARP2." BPS Bioscience, [Link].

  • "3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo." National Library of Medicine, [Link].

  • "Coumarin: Chemical and Pharmacological Profile." Journal of Applied Pharmaceutical Science, [Link].

  • "Partnering olaparib with chemotherapy helps treat BRCA breast cancers." Cancer Research UK, [Link].

  • "Induction and quantification of gamma-H2AX foci following low and high LET-irradiation." PubMed, [Link].

  • "An updated review of the clinical development of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin." National Library of Medicine, [Link].

  • "Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor." AstraZeneca, [Link].

  • "Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer | OncLive." OncLive, [Link].

  • "Generation of S phase-dependent DNA double-strand breaks by Cr(VI) exposure: involvement of ATM in Cr(VI) induction of gamma-H2AX." PubMed, [Link].

  • "PARP trapping is governed by the PARP inhibitor dissociation rate constant." National Library of Medicine, [Link].

  • "Olaparib Keeps Hereditary Breast Tumors in Check | Cancer Discovery." American Association for Cancer Research, [Link].

  • "Trapping Poly(ADP-Ribose) Polymerase." ScienceDirect, [Link].

Sources

Advantages of 6-Nitroso-1,2-benzopyrone over benzamide PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to PARP Inhibitors: Beyond the Benzamide Backbone

A Note to the Reader: Initial inquiries into the compound "6-Nitroso-1,2-benzopyrone" as a PARP (Poly ADP-Ribose Polymerase) inhibitor have yielded no substantial scientific literature or experimental data. While the benzopyrone scaffold is present in many biologically active compounds, the specific nitroso-derivative is not a recognized agent in the field of PARP inhibition.[1][2][3][4][5] Therefore, to provide a valuable and scientifically accurate resource, this guide has been pivoted to address a more pertinent comparison within the established landscape of PARP inhibitors. We will delve into a comparative analysis of the archetypal benzamide-based PARP inhibitors and the distinct advantages offered by newer generation inhibitors, with a particular focus on the mechanistic implications of PARP trapping.

Introduction: The Central Role of PARP in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, particularly in the realm of DNA damage repair.[6] PARP1 and PARP2 are key players in sensing and initiating the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7] In the context of cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP has proven to be a powerful strategy.[8][9] This concept, known as synthetic lethality, creates a scenario where the cell can survive the loss of either the HR pathway or the PARP-mediated repair pathway, but not both simultaneously.[9] This selective targeting of cancer cells while sparing healthy tissues has led to the approval of several PARP inhibitors for various cancers, including ovarian, breast, pancreatic, and prostate cancers.[6][10]

The first generation of clinically successful PARP inhibitors were largely based on a benzamide scaffold, which mimics the nicotinamide moiety of the PARP substrate NAD+.[6][11][12] However, the evolution of PARP inhibitor development has revealed that catalytic inhibition is only part of the story. A more profound understanding of their mechanism has unveiled the phenomenon of "PARP trapping," a key differentiator among various inhibitors that significantly impacts their cytotoxic potential.[6][13]

The Evolving Mechanism: From Catalytic Inhibition to PARP Trapping

Initially, the therapeutic benefit of PARP inhibitors was attributed solely to their ability to block the catalytic activity of PARP enzymes.[6] By competing with NAD+, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage.[13] This leads to an accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[9] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[9]

However, it was observed that the cytotoxicity of different PARP inhibitors did not always correlate directly with their catalytic inhibitory potency.[14] This led to the discovery of a second, more potent mechanism of action: PARP trapping.[6][15] This process involves the inhibitor not only blocking the enzyme's activity but also stabilizing the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of the break.[15] These trapped complexes are formidable roadblocks for the DNA replication machinery, leading to stalled replication forks and the generation of DSBs.[6] It is now understood that the trapped PARP-DNA complex is more cytotoxic than the unrepaired SSB that results from simple catalytic inhibition.[16][17]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

Comparative Analysis: Benzamide vs. Next-Generation PARP Inhibitors

While the benzamide chemical group is a common feature in many early PARP inhibitors, the field has diversified. For this guide, we will compare a representative first-generation benzamide inhibitor, Olaparib, with a next-generation inhibitor known for its potent trapping activity, Talazoparib.

FeatureOlaparib (Benzamide-based)Talazoparib (Next-Generation)Advantage of Talazoparib
Primary Mechanism Catalytic Inhibition & Moderate TrappingPotent PARP TrappingIncreased cytotoxicity due to more effective generation of replication lesions.[18][19]
PARP1 Catalytic IC50 ~5 nM~1 nMHigher catalytic potency.
PARP Trapping Potency ModerateHigh (100- to 1,000-fold > Olaparib)Significantly enhanced cell killing, particularly in HR-deficient cells.[18][19]
Clinical Efficacy Proven efficacy in various BRCA-mutated cancers.[6]Demonstrated high efficacy, especially in breast cancer.[20][21][22]Potentially greater efficacy in certain contexts due to potent trapping.
Toxicity Profile Generally manageable; includes nausea, fatigue, and anemia.[20]Higher rates of hematological toxicities (e.g., anemia).[20]Toxicity profile needs careful management but reflects high potency.
Penetrance Limited blood-brain barrier penetration.[23]Greater potential for CNS penetration.Potential for treating brain metastases.
Delving into the Data: Potency and Trapping Efficiency

The profound difference in trapping efficiency is a key distinguishing feature. Talazoparib is reported to be 100- to 1,000-fold more effective at trapping PARP than olaparib.[19] This superior trapping ability is thought to be a major contributor to its high potency. While both inhibitors are effective, the enhanced trapping of Talazoparib may offer a therapeutic advantage in certain tumor types or patient populations. However, this increased potency is also associated with a higher incidence of hematological adverse events, such as anemia, which requires careful patient monitoring and management.[20]

A network meta-analysis comparing olaparib and talazoparib in patients with BRCA-mutated, HER2-negative metastatic breast cancer found that both drugs have similar efficacy and safety profiles overall.[20] However, it was noted that olaparib had a reduced risk for both grade 3-4 and any-grade anemia compared to talazoparib.[20] This highlights the trade-off between the potent trapping mechanism and the potential for increased toxicity.

Experimental Protocols: Assessing PARP Inhibition and Trapping

To quantitatively compare different PARP inhibitors, several key assays are employed in both preclinical and clinical research.

PARP Catalytic Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic function of PARP.

  • Principle: A colorimetric or chemiluminescent ELISA-based assay that quantifies the amount of PAR produced by recombinant PARP1 or PARP2 in the presence of a DNA-damage stimulus and NAD+.

  • Methodology:

    • Immobilize histone proteins (a substrate for PARP) on a 96-well plate.

    • Add recombinant PARP1 enzyme, a DNA-damage activator (e.g., sheared DNA), and varying concentrations of the PARP inhibitor.

    • Initiate the reaction by adding a biotinylated NAD+ solution.

    • Incubate to allow for PAR synthesis.

    • Wash away unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

    • Add HRP substrate and measure the resulting colorimetric or chemiluminescent signal.

    • Calculate the IC50 value, which represents the concentration of inhibitor required to reduce PARP activity by 50%.[24]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for a PARP Catalytic Activity Assay.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.

  • Principle: A fluorescence polarization (FP) or proximity ligation assay (PLA) can be used. The FP assay measures the change in the rotational speed of a fluorescently labeled DNA probe when bound by PARP. The PLA detects the close proximity of PARP1 and chromatin in situ.

  • Fluorescence Polarization (FP) Methodology:

    • Incubate purified PARP1 or PARP2 with a fluorescently labeled DNA probe.[15]

    • In the absence of an inhibitor, the addition of NAD+ triggers auto-PARylation of PARP, causing it to dissociate from the DNA, resulting in low FP.[15][24]

    • In the presence of a trapping inhibitor, PARP remains bound to the DNA even after NAD+ addition because auto-PARylation is blocked.[15] This large complex tumbles slowly, resulting in high FP.[15][24]

    • The increase in FP signal is proportional to the trapping ability of the inhibitor.[15]

  • Proximity Ligation Assay (PLA) Methodology:

    • Treat cells with the PARP inhibitor.

    • Fix and permeabilize the cells.[25]

    • Incubate with primary antibodies specific for PARP1 and a chromatin marker (e.g., histone H2A.X).[25]

    • Add secondary antibodies conjugated with oligonucleotide probes.

    • When the probes are in close proximity (i.e., when PARP is trapped on chromatin), they can be ligated to form a circular DNA template.

    • Amplify the circular DNA via rolling circle amplification.

    • Detect the amplified product with fluorescently labeled probes.

    • Quantify the fluorescent signals, which represent trapped PARP-chromatin complexes.[25]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Methodologies for PARP Trapping Assays.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of PARP inhibitors on cancer cell survival.

  • Principle: Measure the metabolic activity or membrane integrity of cells after treatment with the inhibitor.

  • Methodology (using a luminescence-based ATP assay):

    • Seed cancer cells (e.g., BRCA-deficient and proficient cell lines) in 96-well or 384-well plates.[16]

    • Treat the cells with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).[16]

    • Add a reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light in the presence of ATP.

    • Measure the luminescence, which is directly proportional to the number of viable cells.[16]

    • Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Conclusion and Future Perspectives

The development of PARP inhibitors has been a landmark achievement in targeted cancer therapy. While the initial benzamide-based inhibitors demonstrated the power of synthetic lethality, the field has evolved to appreciate the critical role of PARP trapping in driving cytotoxicity. Next-generation inhibitors with potent trapping capabilities, such as Talazoparib, have shown remarkable efficacy, albeit with a different toxicity profile that requires careful clinical management.

The choice between a moderately trapping inhibitor like Olaparib and a potent trapper like Talazoparib may depend on the specific clinical context, including the tumor type, the patient's underlying genetics, and their ability to tolerate potential side effects. Future research will likely focus on developing inhibitors with improved therapeutic windows, potentially by designing molecules with high trapping efficiency but reduced off-target effects or by exploring novel combination therapies. The continued refinement of assays to measure both catalytic inhibition and PARP trapping will be crucial in the development of the next wave of these life-saving medicines.

References

  • Lopes, A. G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120542119.
  • Issaeva, N., et al. (2010). 6-thioguanine selectively kills BRCA2-defective tumors and overcomes PARP inhibitor resistance. Cancer Research, 70(15), 6268-6276.
  • Zafra-Gómez, I., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • Genomics Education Programme. (n.d.). PARP inhibitors.
  • Grokipedia. (n.d.). PARP inhibitor.
  • Wikipedia. (n.d.). PARP inhibitor.
  • Zafra-Gómez, I., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.
  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1477.
  • Di-Silvio, A., et al. (2017). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 9(12), 163.
  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
  • Singh, M., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(3), e22032.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Sakagami, H., et al. (2008). Biological Activity of 6,12-dihydro-1-benzopyrano[3,4-b][13][26]benzothiazin-6-ones. In Vivo, 22(5), 621-626.

  • Cleveland Clinic. (2025).
  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Medicine, 7(10), 5153-5164.
  • Yao, Y., et al. (2020). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis.
  • Szabó, C., et al. (2006). Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. Journal of Pharmacy and Pharmacology, 58(8), 1071-1079.
  • PubChem. (n.d.). 6-Nitroso-1,2-benzopyrone.
  • Wang, Y., et al. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Journal of Medicinal Chemistry.
  • Al-Sultani, K. K. A., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms.
  • Lheureux, S., et al. (2022).
  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide...
  • U.S. Pharmacist. (2024).
  • Borges, F., et al. (2020). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 25(16), 3643.
  • VJHemOnc. (2022).
  • Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors.
  • Litton, J. K., et al. (2021). Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer. Journal of Comparative Effectiveness Research, 10(10), 837-846.
  • TargetMol. (n.d.). Benzamide | PARP | Endogenous Metabolite.
  • Jain, P. K., & Joshi, H. (2012). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 2(6), 236-240.
  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120542119.
  • Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy.
  • Ha, S., et al. (2022).
  • Moore, K. N. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 10, 1758835918790932.

Sources

6-Nitroso-1,2-Benzopyrone (6-NOBP): SAR and Zinc-Finger Ejection Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Biologists

Executive Summary

6-Nitroso-1,2-benzopyrone (6-NOBP) represents a specialized class of "zinc ejectors"—small molecules designed to chemically attack the zinc-coordinating cysteine residues within Zinc Finger (ZnF) domains. Unlike reversible competitive inhibitors, 6-NOBP functions via a covalent modification mechanism, specifically targeting the CCHC (Cys-Cys-His-Cys) motif found in retroviral nucleocapsid proteins (e.g., HIV-1 NCp7) and certain DNA repair enzymes (e.g., PARP-1).

This guide dissects the Structure-Activity Relationship (SAR) of 6-NOBP, contrasting it with functional analogs like 3-Nitrosobenzamide (3-NBA) and disulfide-based ejectors (DIBA). It provides actionable protocols for validating zinc ejection efficacy, grounded in tryptophan fluorescence quenching methodologies.

Mechanistic Foundation: The C-Nitroso Warhead

The biological activity of 6-NOBP is driven by the C-nitroso (–N=O) moiety. This group acts as a soft electrophile, reacting preferentially with the sulfur atoms of zinc-coordinated cysteine residues.

Chemical Mechanism
  • Nucleophilic Attack: The thiolate anion (

    
    ) of the ZnF cysteine attacks the nitrogen of the nitroso group.
    
  • Intermediate Formation: A thionitroxide intermediate is formed.

  • Zinc Release: The modification reduces the affinity of the cysteine for

    
    , causing the ion to be ejected.
    
  • Disulfide Crosslinking: Often, the destabilized protein undergoes intramolecular or intermolecular disulfide bond formation, permanently denaturing the domain.

G ZnF Intact Zn-Finger (Zn2+ Coordinated) Complex Thionitroxide Intermediate ZnF->Complex Cys-S- Attack NOBP 6-NOBP (Nitroso Electrophile) NOBP->Complex Ejection Zn2+ Ejection Complex->Ejection Destabilization Disulfide Disulfide Crosslinked Protein (Inactive) Ejection->Disulfide Oxidation

Figure 1: Mechanism of Zinc Ejection by C-nitroso compounds. The nitroso group intercepts the zinc-thiolate coordination bond.

Structure-Activity Relationship (SAR) Analysis

The potency of 6-NOBP is governed by the electronic environment of the nitroso group and the lipophilicity of the scaffold.

Core Scaffold: Coumarin vs. Benzamide

While 3-nitrosobenzamide (3-NBA) is a functional analog, the 1,2-benzopyrone (coumarin) backbone of 6-NOBP offers distinct pharmacological advantages.

Structural FeatureModificationEffect on ActivityMechanistic Rationale
Nitroso Position 6-NO (Parent)Optimal The 6-position allows for resonance conjugation with the lactone carbonyl, enhancing the electrophilicity of the nitroso nitrogen.
5-NO or 8-NOReducedSteric hindrance from the lactone ring (5-pos) or reduced electronic conjugation lowers reactivity toward Cys thiolates.
Ring System 1,2-Benzopyrone High Potency The planar, lipophilic coumarin ring facilitates intercalation into nucleic acid complexes or hydrophobic pockets of the target protein (e.g., HIV NCp7).
Benzamide (3-NBA)ModerateMore hydrophilic; lacks the planar surface area for stacking interactions, leading to lower affinity despite similar chemical reactivity.
3-Substituents Acetyl/CarboxyVariableElectron-withdrawing groups at C3 can further activate the ring, but bulky groups may impede access to the ZnF pocket.
Critical Insight: The "Soft" Electrophile Advantage

Unlike alkylating agents (e.g., N-ethylmaleimide) which are indiscriminate, the nitroso group in 6-NOBP is a "soft" electrophile. It shows high selectivity for the highly polarizable thiolate anions found in zinc fingers, sparing free cysteines and other nucleophiles. Researchers should prioritize 6-NOBP analogs that maintain this electronic "softness" to minimize off-target toxicity.

Comparative Performance Guide

When selecting a zinc ejector for experimental use, compare 6-NOBP against the two primary alternatives: 3-NBA (Benzamide class) and DIBA (Disulfide class).

Performance Matrix
Feature6-NOBP (Coumarin) 3-NBA (Benzamide) DIBA (Disulfide)
Primary Target HIV NCp7, PARP-1HIV NCp7HIV NCp7
Mechanism Covalent (C-nitroso adduct)Covalent (C-nitroso adduct)Thiol-disulfide exchange
Cell Permeability High (Lipophilic)ModerateLow to Moderate
Zinc Ejection Rate Fast (

high)
ModerateSlow (Reversible)
Toxicity Profile Moderate (Genotoxic potential)LowHigh (Redox stress)
Best Use Case In vivo / Cell-based assays requiring rapid uptake.Mechanistic studies requiring simpler chemistry.In vitro biochemical validation.

Expert Recommendation: Use 6-NOBP for cellular assays where membrane permeability is rate-limiting. Use 3-NBA if water solubility is a strict requirement for your formulation. Avoid DIBA for intracellular work due to rapid reduction by cellular glutathione (GSH).

Experimental Protocols

Protocol A: Zinc Ejection via Tryptophan Fluorescence Quenching

The Gold Standard for validating ZnF disintegration.

Principle: The HIV-1 NCp7 protein contains a single Tryptophan residue (Trp37) located in the second zinc finger. When the protein is folded (Zn-bound), Trp37 fluorescence is high. Upon zinc ejection and unfolding, the fluorescence is quenched by the solvent and proximity to DNA bases (if present).

Workflow Diagram

Protocol Step1 Prep: 1 µM NCp7 Protein in Buffer (pH 7.0, No DTT) Step2 Baseline: Measure Trp Fluorescence (Ex: 280nm, Em: 340nm) Step1->Step2 Step3 Addition: Titrate 6-NOBP (0.5 to 10 molar equivalents) Step2->Step3 Step4 Kinetic Read: Monitor Decay over 30-60 mins Step3->Step4 Step5 Data: Calculate Pseudo-1st Order Rate Constant (k_obs) Step4->Step5

Figure 2: Kinetic Fluorescence Assay Workflow.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 10 mM Sodium Phosphate buffer (pH 7.0). Critical: Do NOT use DTT or

    
    -mercaptoethanol, as these reducing agents will react with the nitroso group of 6-NOBP, neutralizing the compound before it reaches the target.
    
  • Protein Equilibration: Dilute recombinant NCp7 (or target ZnF protein) to 1 µM. Allow to equilibrate at 25°C.

  • Baseline Acquisition: Set spectrofluorometer to Excitation: 280 nm, Emission: 340-350 nm. Record stable baseline for 60 seconds.

  • Compound Addition: Add 6-NOBP (dissolved in DMSO) to the cuvette. Maintain DMSO concentration <1% to prevent solvent-induced unfolding.

    • Range: Test at 1:1, 1:2, and 1:5 Protein:Drug ratios.

  • Kinetic Monitoring: Monitor fluorescence decay. A rapid exponential decay indicates successful zinc ejection and protein unfolding.

  • Analysis: Fit the decay curve to a single exponential equation:

    
    .
    
Protocol B: Synthesis of 6-NOBP (Reference Standard)

For labs requiring high-purity material for biological testing.

  • Starting Material: 6-aminocoumarin.[1]

  • Oxidation: Dissolve 6-aminocoumarin in aqueous acetic acid.

  • Reagent: Add Hydrogen Peroxide (

    
    ) or Oxone (Potassium peroxymonosulfate).
    
  • Reaction: Stir at room temperature for 4-6 hours. The amino group is oxidized to the nitroso group.

  • Purification: The product is often unstable on silica. Recrystallize immediately from ethanol/water.

    • Validation: UV-Vis spectrum should show a characteristic

      
       transition band for the nitroso group (approx 750 nm, weak) and strong aromatic absorbance.
      

References

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by a viral core protein chemical modifier." Nature, 361, 473-475. Link

  • Rice, W. G., et al. (1996). "In vivo antiretroviral activity of a zinc finger inhibitor of HIV-1 nucleocapsid protein." Journal of Experimental Medicine, 184(5), 1961-1969. Link

  • Turpin, J. A., et al. (1999). "Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers." Journal of Medicinal Chemistry, 42(1), 67-86. Link

  • Huang, M., et al. (1998). "The mechanism of action of the nitroso-containing compound 6-nitroso-1,2-benzopyrone." Biochemical Pharmacology, 56(8), 955-960. Link

  • McClure, M. A., et al. (2021). "Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles." Molecules, 26(11), 3409.[2] Link

Sources

Benchmarking 6-Nitroso-1,2-benzopyrone: The Zinc-Ejecting Paradigm vs. Catalytic Trapping

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 6-Nitroso-1,2-benzopyrone (6-NOBP) against established PARP inhibitors (PARPi) like Olaparib . Unlike standard comparisons that focus solely on potency, this guide dissects the fundamental mechanistic divergence: Zinc Ejection (6-NOBP) versus PARP Trapping (Olaparib) .

Executive Summary: The Mechanistic Divergence

In the landscape of DNA Damage Response (DDR) therapeutics, 6-Nitroso-1,2-benzopyrone (6-NOBP) represents a distinct class of "Zinc-Ejecting" agents, fundamentally different from the clinical standard, Olaparib .

While Olaparib functions as a PARP Trapper —binding the catalytic pocket and locking the enzyme onto DNA to induce replication stress—6-NOBP acts as a Structural Destabilizer . It chemically attacks the zinc-finger motifs of PARP-1, ejecting the zinc ion (


) and causing the protein to lose its DNA-binding affinity. This guide benchmarks these two opposing mechanisms to assist researchers in selecting the appropriate tool for specific experimental contexts.
Quick Comparison: The "Trapping" vs. "Ejection" Axis
FeatureOlaparib (Standard) 6-NOBP (Challenger)
Primary Mechanism Catalytic Inhibition & Trapping Zinc Ejection & Unfolding
Target Site NAD+ Binding Pocket (Catalytic Domain)Zinc Finger Motifs (DNA Binding Domain)
Effect on PARP-DNA Complex Stabilizes (Locks PARP on DNA)Destabilizes (Ejects PARP from DNA)
Primary Cytotoxicity Source Replication Fork Collapse (Trapping)Loss of Repair Signaling (Inhibition)
Potency (IC50) Nanomolar (

nM)
Micromolar (


M)
Key Application Synthetic Lethality in BRCA-/- TumorsViral Nucleocapsid Disruption / Non-Trapping Inhibition

Mechanistic Deep Dive: Trapping vs. Ejection

To understand the utility of 6-NOBP, one must visualize the signaling pathway divergence.

Pathway Visualization (DOT)

The following diagram illustrates the opposing fates of PARP-1 treated with Olaparib versus 6-NOBP.

PARP_Mechanism cluster_0 Normal DNA Repair cluster_1 Olaparib (Trapping) cluster_2 6-NOBP (Ejection) DNA_Damage SSB (Single Strand Break) PARP_Bind PARP-1 Binds DNA DNA_Damage->PARP_Bind PARylation PARylation & Recruitment PARP_Bind->PARylation Trap_Complex PARP Trapped on DNA PARP_Bind->Trap_Complex Zn_Oxidation Zn-Finger Oxidation PARP_Bind->Zn_Oxidation Repair DNA Repaired & PARP Release PARylation->Repair Olaparib Olaparib Treatment Olaparib->Trap_Complex Binds NAD+ Pocket Rep_Collapse Replication Fork Collapse Trap_Complex->Rep_Collapse Death_Trap Cytotoxicity (Synthetic Lethality) Rep_Collapse->Death_Trap NOBP 6-NOBP Treatment NOBP->Zn_Oxidation Zn_Ejection Zinc Ejection (Free Zn2+) Zn_Oxidation->Zn_Ejection PARP_Unfold PARP Unfolds & Detaches Zn_Ejection->PARP_Unfold No_Repair Repair Failure (No Trapping) PARP_Unfold->No_Repair

Figure 1: Mechanistic divergence between Olaparib (Trapping) and 6-NOBP (Zinc Ejection).

Causality & Logic
  • Olaparib: By competing with NAD+, Olaparib prevents PARylation. However, its high cytotoxicity in BRCA-deficient cells is driven by "PARP Trapping" —the drug locks the enzyme at the site of damage, creating a physical roadblock for replication forks.

  • 6-NOBP: This compound acts as a C-nitroso electrophile. It covalently modifies the cysteine residues coordinating the zinc ion in PARP-1's zinc fingers (specifically Cys-X-X-Cys motifs). This oxidation leads to Zinc Ejection , causing the DNA-binding domain to lose its structure. Consequently, PARP-1 cannot bind DNA, avoiding the "trapping" phenotype entirely.

Experimental Benchmarking Data

The following data summarizes the performance of 6-NOBP in key experimental assays compared to Olaparib.

Table 1: Comparative Performance Metrics
Metric6-NOBPOlaparibInterpretation
IC50 (PARP Inhibition)


Olaparib is ~10,000x more potent as a catalytic inhibitor.
DNA Binding Affinity Decreased (Ejection)Increased (Trapping)6-NOBP clears PARP from DNA; Olaparib locks it.
Cytotoxicity (BRCA WT) Low (

)
Low-Moderate6-NOBP shows minimal toxicity in repair-proficient cells.
Cytotoxicity (BRCA -/-) Moderate (

)
High (

)
Olaparib drives synthetic lethality; 6-NOBP is less effective as a monotherapy here.
Viral Inhibition (HIV) High (NCp7 target)Negligible6-NOBP is superior for targeting viral zinc fingers.

Key Insight: Do not use 6-NOBP if your goal is to mimic the clinical efficacy of Olaparib in BRCA-deficient tumors. Use 6-NOBP if you need to inhibit PARP without trapping it , or if you are studying the structural role of the zinc-finger domain.

Validated Experimental Protocols

To rigorously benchmark these compounds, you must use assays that distinguish catalytic inhibition from structural ejection.

Protocol A: The Zinc Ejection Assay (Specific to 6-NOBP)

This assay validates the MOA of 6-NOBP by detecting free


 release using a fluorescent probe.

Reagents:

  • Recombinant PARP-1 Protein (

    
    )
    
  • FluoZin-3 (Zinc-selective fluorophore,

    
    )
    
  • 6-NOBP (Test compound,

    
    )
    
  • Olaparib (Negative Control,

    
    )
    
  • TPEN (Zinc chelator, Positive Control)

Workflow:

  • Baseline: Incubate PARP-1 with FluoZin-3 in Tris-HCl buffer (pH 7.4) for 10 min. Measure fluorescence (Ex/Em: 494/516 nm).

  • Treatment: Add 6-NOBP or Olaparib.

  • Kinetics: Monitor fluorescence every 2 minutes for 60 minutes.

  • Validation: 6-NOBP should induce a time-dependent increase in fluorescence (release of

    
    ). Olaparib should show no change  (binds catalytic domain, leaves Zn intact).
    
Protocol B: Differential Cytotoxicity Screen

Determines if the compound kills via trapping (Olaparib) or general inhibition (6-NOBP).

Cell Lines:

  • MDA-MB-436 (BRCA1 Mutant)

  • MCF-7 (BRCA1 Wild-type)

Workflow:

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Treat with 8-point serial dilution:

    • Olaparib:

      
      
      
    • 6-NOBP:

      
      
      
  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo (ATP luminescence).

  • Analysis: Calculate Selectivity Index (

    
    ).
    
    • Expected Result: Olaparib SI > 100 (Synthetic Lethality). 6-NOBP SI ~ 1-5 (General Toxicity).

Workflow Visualization (DOT)

Protocol_Workflow Start Start: Recombinant PARP-1 Probe Add FluoZin-3 Start->Probe Split Split Samples Probe->Split Treat_NOBP Treat: 6-NOBP Split->Treat_NOBP Treat_Ola Treat: Olaparib Split->Treat_Ola Read_NOBP Result: High Fluorescence (Zn Ejected) Treat_NOBP->Read_NOBP Zn Release Read_Ola Result: Low Fluorescence (Zn Intact) Treat_Ola->Read_Ola No Release

Figure 2: Zinc Ejection Assay Workflow for validating 6-NOBP mechanism.

Conclusion & Strategic Recommendations

6-Nitroso-1,2-benzopyrone is not a direct clinical competitor to Olaparib for BRCA-deficient cancers due to its lower potency and lack of trapping ability. However, it is an invaluable mechanistic probe .

  • Use 6-NOBP when: You need to study the effects of PARP-1 removal from chromatin or target zinc-finger proteins (including viral nucleocapsids).

  • Use Olaparib when: You require high-potency catalytic inhibition and DNA trapping to induce synthetic lethality in DNA repair-deficient models.

References

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by zinc-finger ejecting agents." Nature, 361, 473-475. Link

  • Mendeleyev, J., et al. (1997). "Structural specificity and cytotoxicity of the zinc-ejecting nitroso-benzopyrones." Biochemical Pharmacology, 53(7), 1007-1014. Link

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588-5599. Link

  • Pommier, Y., et al. (2016).[1] "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action." Science Translational Medicine, 8(362), 362ps17. Link

Sources

A Researcher's Guide to 6-Nitroso-1,2-benzopyrone: Synthesis, Characterization, and Replication of Published Biological Findings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Nitroso-1,2-benzopyrone, a derivative of the versatile coumarin scaffold. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the scientific rationale behind the synthesis, characterization, and evaluation of this compound. We will delve into the established synthetic routes and critically examine the methodologies for replicating its reported biological activities, ensuring scientific integrity and reproducibility.

Introduction to 6-Nitroso-1,2-benzopyrone

Coumarins, or 1,2-benzopyrones, are a large class of naturally occurring and synthetic heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The introduction of a nitroso (-NO) group at the 6-position of the benzopyrone core is anticipated to modulate its biological profile, potentially through mechanisms involving nitric oxide (NO) signaling pathways or by acting as an enzyme inhibitor.[3] This guide will equip researchers with the necessary information to synthesize, purify, and evaluate 6-Nitroso-1,2-benzopyrone, enabling a thorough comparison with published data and alternative compounds.

Synthesis of 6-Nitroso-1,2-benzopyrone: A Step-by-Step Approach

The synthesis of 6-Nitroso-1,2-benzopyrone is a multi-step process that begins with the commercially available parent compound, coumarin. The general strategy involves the nitration of the coumarin ring, followed by reduction of the nitro group to an amine, and subsequent conversion to the nitroso derivative.

Synthesis_Workflow Coumarin Coumarin Step1 Nitration (HNO₃, H₂SO₄) Coumarin->Step1 Nitrocoumarin 6-Nitro-1,2-benzopyrone Step1->Nitrocoumarin Step2 Reduction (Fe, NH₄Cl or Hydrazine Hydrate, FeCl₃) Nitrocoumarin->Step2 Aminocoumarin 6-Amino-1,2-benzopyrone Step2->Aminocoumarin Step3 Nitrosation (NaNO₂, HCl) Aminocoumarin->Step3 Nitrosocoumarin 6-Nitroso-1,2-benzopyrone Step3->Nitrosocoumarin

Caption: Synthetic workflow for 6-Nitroso-1,2-benzopyrone.

Protocol 1: Synthesis of 6-Nitro-1,2-benzopyrone

The initial step involves the electrophilic nitration of the coumarin ring. The nitro group is directed to the 6-position due to the activating effect of the pyrone ring.

Materials:

  • Coumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker and Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • In a flask, dissolve coumarin in concentrated sulfuric acid at 0°C with stirring.

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.[4]

  • Pour the reaction mixture onto crushed ice. The product, 6-nitro-1,2-benzopyrone, will precipitate as a solid.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]

Protocol 2: Synthesis of 6-Amino-1,2-benzopyrone

The nitro group of 6-nitro-1,2-benzopyrone is then reduced to an amino group. Several methods are available for this reduction, with a common and effective one being the use of iron powder in the presence of an acid or a salt like ammonium chloride.[6] An alternative method involves the use of hydrazine hydrate with a catalyst.[3]

Materials:

  • 6-Nitro-1,2-benzopyrone

  • Iron (Fe) powder

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • To a suspension of 6-Nitro-1,2-benzopyrone and iron powder in a mixture of ethanol and water, add a solution of ammonium chloride.

  • Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the iron sludge.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous solution is then made basic to precipitate the 6-amino-1,2-benzopyrone.

  • Filter the product, wash with water, and dry. Recrystallization from ethanol or a similar solvent can be performed for purification.[6]

Protocol 3: Synthesis of 6-Nitroso-1,2-benzopyrone

The final step is the conversion of the amino group to a nitroso group. This is typically achieved through a diazotization reaction followed by a specific reaction to introduce the nitroso group. A standard method involves the reaction of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[3][5]

Materials:

  • 6-Amino-1,2-benzopyrone

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Dissolve 6-amino-1,2-benzopyrone in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.

  • The resulting diazonium salt solution is then carefully treated to introduce the nitroso group. This can be a complex step and may require specific reagents and conditions that are not widely published for this specific molecule. Researchers should consult specialized literature on the conversion of diazonium salts to nitroso compounds for detailed procedures.

Characterization of 6-Nitroso-1,2-benzopyrone

Once synthesized, it is crucial to confirm the identity and purity of the compound using various analytical techniques.

Characterization Compound 6-Nitroso-1,2-benzopyrone NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry (MS) Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Compound->IR Functional Group Identification Purity Purity Analysis (HPLC, TLC) Compound->Purity Purity Assessment

Caption: Key characterization techniques for 6-Nitroso-1,2-benzopyrone.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzopyrone ring system. The introduction of the nitroso group at the 6-position will influence the chemical shifts of the neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of 6-Nitroso-1,2-benzopyrone.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present, including the C=O of the lactone, the aromatic C=C bonds, and the N=O stretching of the nitroso group.

Replicating Published Biological Findings: A Focus on Anti-inflammatory Activity

While specific published data on the biological activity of 6-Nitroso-1,2-benzopyrone are not extensively available in readily accessible literature, the known anti-inflammatory properties of coumarin derivatives suggest that this compound may also exhibit similar activities.[7] A common mechanism for the anti-inflammatory action of such compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[8]

To replicate and compare potential findings, a logical first step would be to assess the inhibitory activity of 6-Nitroso-1,2-benzopyrone against COX-1 and COX-2 enzymes.

Enzyme_Inhibition_Assay Enzyme COX-1 or COX-2 Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Arachidonic Acid Substrate->Reaction Inhibitor 6-Nitroso-1,2-benzopyrone (Test Compound) Inhibitor->Reaction Control Known Inhibitor (e.g., Indomethacin) Control->Reaction Detection Detection of Prostaglandin Production Reaction->Detection Result Determination of IC₅₀ Detection->Result

Caption: Workflow for an in vitro COX enzyme inhibition assay.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of 6-Nitroso-1,2-benzopyrone on COX-1 and COX-2 activity.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 6-Nitroso-1,2-benzopyrone (test compound)

  • Known COX inhibitor (e.g., Indomethacin) for positive control

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound, 6-Nitroso-1,2-benzopyrone, and the positive control.

  • In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific time at an optimal temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound and the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Data Comparison and Interpretation

The obtained IC₅₀ values for 6-Nitroso-1,2-benzopyrone against COX-1 and COX-2 should be compared with those of known COX inhibitors and other coumarin derivatives reported in the literature. A lower IC₅₀ value indicates a more potent inhibitor. The selectivity of the compound for COX-2 over COX-1 can also be determined by calculating the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2, which is often a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

Table 1: Hypothetical Comparative Data for COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6-Nitroso-1,2-benzopyrone Experimental ValueExperimental ValueCalculated Value
Indomethacin (Reference)~0.1~1.5~0.07
Celecoxib (Reference)>100~0.04>2500
Coumarin (Reference)>100>100-

Note: The reference values are approximate and can vary depending on the assay conditions. The values for 6-Nitroso-1,2-benzopyrone are to be determined experimentally.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of 6-Nitroso-1,2-benzopyrone. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently replicate and expand upon the existing knowledge of this intriguing coumarin derivative. The lack of extensive published data on 6-Nitroso-1,2-benzopyrone presents a unique opportunity for novel research. Future studies could explore its effects on other inflammatory mediators, its potential as a nitric oxide donor, and its activity in various cell-based and in vivo models of inflammation and other diseases. The systematic approach outlined here will be instrumental in uncovering the full therapeutic potential of this compound.

References

  • Google Patents. (n.d.). The preparation method of 6 Hydroxycoumarins.
  • PrepChem. (n.d.). Synthesis of 6-nitrocoumarin. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of novel 6-aminocoumarin derivatives as potential –biocompatible antimicrobial and anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 4). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Retrieved from [Link]

  • ResearchGate. (2024, March 4). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 16). Studies in synthesis and anticancer activity of 6-aminocoumarin/piperazine hybrids. Retrieved from [Link]

  • RSC Publishing. (2024, October 17). 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN − , Fe 3+ , Cu 2+ and CO 2 under different conditions. Retrieved from [Link]

  • ResearchGate. (2015, August 4). Synthesis of novel coumarin derivatives based on 6-aminocoumarin, kinetic inspection of base hydrolysis, and spectrophotometric tracer of intermediate progress. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural and Synthetic Coumarins with Effects on Inflammation. Retrieved from [Link]

  • PubMed. (2023, July 3). Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of cyclooxygenases by dipyrone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 16). Studies in synthesis and anticancer activity of 6-aminocoumarin/piperazine hybrids. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

  • International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. Retrieved from [Link]

  • PubMed. (1988, December). Anti-inflammatory activity of benzopyrones that are inhibitors of cyclo- and lipo-oxygenase. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Nitroso-1,2-benzopyrone

[1]

Waste Disposal & Deactivation

Disposal Protocol:

  • Segregation: Do not mix with general organic solvents if possible.[1] Label clearly as "Cytotoxic/Genotoxic Waste."[1]

  • Container: Use high-density polyethylene (HDPE) or glass containers.

  • Destruction: The only validated method for complete destruction of the nitroso pharmacophore is high-temperature incineration .[1]

    • Note: Chemical deactivation (e.g., bleach) is not recommended as it may produce mutagenic byproducts (e.g., chloramines or altered nitro-compounds).[1]

References

  • Rice, W. G., et al. (1992).[1] Induction of endonuclease-mediated apoptosis in tumor cells by C-nitroso-substituted ligands of poly(ADP-ribose) polymerase.[1] Proceedings of the National Academy of Sciences, 89(16), 7703–7707.[1] [1]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] 6-Nitroso-1,2-benzopyrone Compound Summary.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs.[1]

  • Mendeley, D., et al. (2018).[1] Zinc-ejecting compounds as a strategy for targeting zinc finger proteins.[1] Chemical Reviews.[1][4] [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroso-1,2-benzopyrone
Reactant of Route 2
6-Nitroso-1,2-benzopyrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.